molecular formula C12H10O3 B131857 4-Methoxy-1-naphthoic acid CAS No. 13041-62-8

4-Methoxy-1-naphthoic acid

Cat. No.: B131857
CAS No.: 13041-62-8
M. Wt: 202.21 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-naphthoic acid is a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its naphthalene core, substituted with a methoxy group and carboxylic acid, makes it a versatile precursor for constructing complex molecular architectures. In synthetic methodology, this compound serves as a key substrate for studying reduction processes; it is known to undergo complete demethoxylation upon treatment with metal-ammonia solutions, providing a direct route to other naphthoic acid derivatives . Furthermore, its primary research application is in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective agonists for the β3 adrenergic receptor . This makes this compound a compound of significant interest in early-stage pharmaceutical development for exploring new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHSQDGYYDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354169
Record name 4-methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-62-8
Record name 4-Methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methoxy-1-naphthoic acid, a valuable intermediate in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a substituted naphthalene derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring both a carboxylic acid and a methoxy group on the naphthalene core, allows for diverse chemical modifications, making it a key component in the development of novel pharmaceutical agents and functional materials. This guide will focus on the most prevalent and practical methods for its laboratory-scale synthesis.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Grignard Reaction and Carboxylation: This classic approach involves the formation of a Grignard reagent from a 4-methoxy-1-halonaphthalene, followed by its reaction with carbon dioxide.

  • Oxidation of 4-Methoxy-1-naphthaldehyde: This method utilizes the oxidation of the corresponding aldehyde to the carboxylic acid.

Below, we explore these pathways in detail, providing established experimental procedures and relevant data.

Pathway 1: Grignard Reaction and Carboxylation of 1-Bromo-4-methoxynaphthalene

This method is a reliable and widely used strategy for the synthesis of aryl carboxylic acids. The reaction proceeds in two main steps: the formation of the Grignard reagent and its subsequent carboxylation.

Reaction Scheme

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup 1-Bromo-4-methoxynaphthalene 1-Bromo-4-methoxynaphthalene 4-Methoxy-1-naphthylmagnesium bromide 4-Methoxy-1-naphthylmagnesium bromide 1-Bromo-4-methoxynaphthalene->4-Methoxy-1-naphthylmagnesium bromide 1-Bromo-4-methoxynaphthalene->4-Methoxy-1-naphthylmagnesium bromide Mg Mg Mg->4-Methoxy-1-naphthylmagnesium bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->4-Methoxy-1-naphthylmagnesium bromide solvent Intermediate Salt Intermediate Salt 4-Methoxy-1-naphthylmagnesium bromide->Intermediate Salt 4-Methoxy-1-naphthylmagnesium bromide->Intermediate Salt CO2 CO₂ (dry ice) CO2->Intermediate Salt This compound This compound Intermediate Salt->this compound Intermediate Salt->this compound H3O H₃O⁺ H3O->this compound

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol

This protocol is adapted from the established synthesis of 1-naphthoic acid and is expected to provide good yields for the methoxy-substituted analog.[1]

Materials:

  • 1-Bromo-4-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Toluene

  • Iodine (crystal)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction may require gentle warming to initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 1-bromo-4-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath to approximately -10°C to -5°C.

    • While stirring vigorously, slowly add crushed dry ice to the reaction mixture. An excess of dry ice should be used.

    • Continue stirring until the mixture warms to room temperature and all the dry ice has sublimated.

  • Workup and Purification:

    • Slowly pour the reaction mixture into a mixture of crushed ice and concentrated sulfuric acid (or hydrochloric acid) to quench the reaction and protonate the carboxylate salt.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the this compound with a 10% sodium hydroxide solution.

    • Wash the aqueous extract with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.

Quantitative Data (Estimated)

The following table provides estimated quantities based on the synthesis of the parent 1-naphthoic acid, assuming a starting scale of 0.1 moles of 1-bromo-4-methoxynaphthalene.[1]

ReagentMolar RatioMolecular Weight ( g/mol )Quantity
1-Bromo-4-methoxynaphthalene1.0237.0923.7 g
Magnesium Turnings1.124.312.7 g
Anhydrous Diethyl EtherSolvent74.12~200 mL
Dry Ice (CO₂)Excess44.01~100 g
Expected Yield 202.21 ~70-80%

Pathway 2: Oxidation of 4-Methoxy-1-naphthaldehyde

This pathway offers an alternative route to this compound, starting from the corresponding aldehyde. The aldehyde itself can be synthesized via the Vilsmeier-Haack formylation of 1-methoxynaphthalene.[2]

Reaction Scheme

G2 4-Methoxy-1-naphthaldehyde 4-Methoxy-1-naphthaldehyde This compound This compound 4-Methoxy-1-naphthaldehyde->this compound Oxidation Oxidant [O] Oxidant->this compound

Caption: Oxidation of 4-Methoxy-1-naphthaldehyde.

Experimental Protocol

While a specific detailed protocol for the oxidation of 4-methoxy-1-naphthaldehyde was not found in the initial search, a general procedure using potassium permanganate is provided below. This method is widely used for the oxidation of aromatic aldehydes to carboxylic acids.

Materials:

  • 4-Methoxy-1-naphthaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Acetone or a suitable solvent

Procedure:

  • Reaction Setup:

    • Dissolve 4-methoxy-1-naphthaldehyde (1.0 equivalent) in a suitable solvent such as acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate beaker, prepare a solution of potassium permanganate (approximately 2.0 equivalents) in water.

  • Oxidation:

    • Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature (typically below 30°C).

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup and Purification:

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

    • To the filtrate, add a reducing agent such as sodium bisulfite to destroy any excess permanganate.

    • Acidify the clear solution with hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data (Estimated)

The following table provides estimated quantities for the oxidation of 4-methoxy-1-naphthaldehyde on a 0.05 mole scale.

ReagentMolar RatioMolecular Weight ( g/mol )Quantity
4-Methoxy-1-naphthaldehyde1.0186.219.3 g
Potassium Permanganate~2.0158.03~15.8 g
Expected Yield 202.21 Variable, typically moderate to high

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Grignard reaction of 1-bromo-4-methoxynaphthalene followed by carboxylation, and the oxidation of 4-methoxy-1-naphthaldehyde. The Grignard pathway is a robust and well-documented method for analogous compounds, offering a predictable and high-yielding approach. The oxidation route provides a viable alternative, particularly if the starting aldehyde is readily available. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-1-naphthoic acid, a naphthalene derivative with potential applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a naphthalene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 1-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
CAS Number 13041-62-8
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 243 - 247 °C
Boiling Point 423.4 ± 25.0 °C (Predicted)[2]
pKa Predicted values for related structures suggest it is an acidic compound.
Solubility Expected to have low solubility in nonpolar solvents and moderate to good solubility in polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol) solvents, particularly with heating.[3]

Spectral Data

Table 2: Predicted and Comparative Spectral Data for this compound

Spectrum TypePredicted/Comparative Data
¹H NMR Aromatic protons on the naphthalene ring are expected in the range of δ 7.0-9.0 ppm. The methoxy group protons will appear as a singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm). For comparison, the aromatic protons of 1-naphthoic acid appear between δ 7.5 and 8.9 ppm.[4]
¹³C NMR The carbon of the carboxylic acid group is expected around δ 168-173 ppm. Aromatic carbons will be in the δ 110-140 ppm region. The methoxy carbon will appear around δ 55-60 ppm. For comparison, the carboxylic carbon of 1-naphthoic acid appears at δ 169.1 ppm in DMSO-d₆.[4]
Infrared (IR) A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1680-1710 cm⁻¹. C-O stretching from the methoxy group and aromatic C=C stretching will also be observed in the fingerprint region.[5]
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar compounds.

Synthesis: Oxidation of 4-Methoxy-1-naphthaldehyde

A common route for the synthesis of this compound is the oxidation of the corresponding aldehyde, 4-methoxy-1-naphthaldehyde.

Materials and Reagents:

  • 4-Methoxy-1-naphthaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone (or another suitable solvent)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve 4-methoxy-1-naphthaldehyde in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The mixture will form a brown precipitate of manganese dioxide (MnO₂).

  • Quenching: After the reaction is complete (typically after several hours of stirring), destroy the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

  • Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of acetone.

  • Acidification: Transfer the filtrate to a beaker and acidify with hydrochloric acid until the pH is acidic. The this compound will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve Aldehyde Dissolve 4-methoxy-1-naphthaldehyde in acetone Start->Dissolve Aldehyde Add Oxidant Slowly add KMnO4 solution Dissolve Aldehyde->Add Oxidant Monitor Reaction Stir and monitor for color change Add Oxidant->Monitor Reaction Quench Excess Oxidant Add NaHSO3 Monitor Reaction->Quench Excess Oxidant Filter MnO2 Filter to remove MnO2 precipitate Quench Excess Oxidant->Filter MnO2 Acidify Filtrate Acidify with HCl Filter MnO2->Acidify Filtrate Isolate Product Collect product by filtration Acidify Filtrate->Isolate Product End End Isolate Product->End

Synthesis workflow for this compound.
Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials and Reagents:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, acetic acid)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further slowed by insulating the flask.

  • Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Purification_Workflow cluster_purification Purification by Recrystallization Start Start Dissolve Crude Product Dissolve crude product in minimal hot solvent Start->Dissolve Crude Product Hot Filtration Perform hot filtration (if necessary) Dissolve Crude Product->Hot Filtration Slow Cooling Allow solution to cool slowly Dissolve Crude Product->Slow Cooling no insoluble impurities Hot Filtration->Slow Cooling clear solution Ice Bath Cool in an ice bath Slow Cooling->Ice Bath Collect Crystals Collect crystals by filtration Ice Bath->Collect Crystals Dry Crystals Dry the purified crystals Collect Crystals->Dry Crystals End End Dry Crystals->End

Purification workflow via recrystallization.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for method development.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 230-280 nm for naphthalene derivatives).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution.

  • Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

  • Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve from the peak areas of the standards to quantify the concentration of this compound in the samples.

HPLC_Analysis_Workflow cluster_hplc HPLC Analysis Workflow Sample Prep Prepare Standards and Samples Instrument Setup Set up HPLC System (Column, Mobile Phase, etc.) Sample Prep->Instrument Setup Method Development Optimize Separation Conditions Instrument Setup->Method Development Data Acquisition Inject Samples and Acquire Data Method Development->Data Acquisition Data Analysis Integrate Peaks and Quantify Data Acquisition->Data Analysis Report Generate Report Data Analysis->Report

Workflow for HPLC analysis.

Biological Activity

Specific biological activity data for this compound is not extensively documented in publicly available literature. However, naphthoic acid derivatives, in general, have been investigated for a range of biological activities. These include roles as fluorescent probes for detecting advanced glycation end-products (AGEs) breakers and potential anti-inflammatory and anticancer properties.[6][8] The presence of the methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity compared to the parent naphthoic acid. Further research is warranted to elucidate the specific biological profile of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed. H319: Causes serious eye irritation.

Source:

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.

References

Structure Elucidation of 4-Methoxy-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 4-Methoxy-1-naphthoic acid. By integrating data from various spectroscopic techniques, this document serves as a detailed reference for the confirmation of the molecule's chemical structure.

Molecular Identity and Physical Properties

This compound is an aromatic carboxylic acid featuring a naphthalene core structure. Key functional groups include a carboxylic acid at the 1-position and a methoxy group at the 4-position. Its identity is confirmed by its unique CAS number, 13041-62-8.[1][2]

Chemical Structure:

The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 13041-62-8[1][2][3]
Molecular Formula C₁₂H₁₀O₃[1][2][3]
Molecular Weight 202.21 g/mol [1][2][3]
Appearance White to light yellow powder/crystal[4]
Melting Point 243.0 to 247.0 °C[4]
Solubility Soluble in DMSO and chloroform; slightly soluble in water[5]
InChI Key WRQHSQDGYYDRMX-UHFFFAOYSA-N[1][6]

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass, which can be used to determine the molecular formula.

Ion AdductPredicted m/z
[M]⁺ 202.0624
[M+H]⁺ 203.0703
[M+Na]⁺ 225.0522
[M-H]⁻ 201.0557

Data predicted by computational tools.[7]

Interpretation: The molecular ion peak at m/z 202.0624 corresponds to the molecular formula C₁₂H₁₀O₃. Common fragments would include the loss of a hydroxyl radical (-OH, m/z 185) and the loss of a carboxyl group (-COOH, m/z 157), which are characteristic of aromatic carboxylic acids.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3050C-H stretch (aromatic)Naphthalene Ring
~2950, 2850C-H stretch (aliphatic)Methoxy (-OCH₃)
~1700-1680 (strong)C=O stretch (carbonyl)Carboxylic Acid
~1600, 1580, 1510C=C stretch (aromatic)Naphthalene Ring
~1250 (strong)C-O stretch (asymmetric)Aryl Ether & Acid
~1020C-O stretch (symmetric)Aryl Ether

Interpretation: The spectrum is dominated by a very broad O-H absorption in the 3300-2500 cm⁻¹ region and a strong C=O absorption around 1680 cm⁻¹, confirming the presence of a carboxylic acid group. Strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ are indicative of the aryl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the naphthalene ring.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~12-13Singlet1H-COOH
~8.9Doublet1HH-8
~8.2Doublet1HH-5
~8.0Doublet1HH-2
~7.6-7.7Multiplet2HH-6, H-7
~7.0Doublet1HH-3
~4.1Singlet3H-OCH₃

Interpretation: The downfield singlet corresponds to the acidic proton of the carboxylic acid. The singlet at ~4.1 ppm is characteristic of the methoxy group protons. The six aromatic protons appear as distinct signals, with the H-8 proton being the most deshielded due to its peri-interaction with the carboxylic acid group.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~170C=O (Carboxyl)
~158C-4 (C-OCH₃)
~134C-8a
~131C-8
~129C-5
~128C-7
~126C-6
~125C-4a
~124C-1
~122C-2
~105C-3
~56-OCH₃

Interpretation: The spectrum shows 12 distinct carbon signals. The carbonyl carbon is observed downfield around 170 ppm. The carbon attached to the electron-donating methoxy group (C-4) is significantly shielded, while the C-3 is also shielded. The methoxy carbon itself appears around 56 ppm.

Synthesis Overview

A common and effective method for the synthesis of naphthoic acids is through the carboxylation of a Grignard reagent. For this compound, a plausible route involves the following steps:

  • Grignard Reagent Formation: 4-methoxy-1-bromonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-methoxy-1-naphthylmagnesium bromide.

  • Carboxylation: The Grignard reagent is then reacted with carbon dioxide (either as a gas or in solid form as dry ice).

  • Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and yield the final product, this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

4.1 High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Methodology: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Methodology: A background spectrum of the empty sample compartment is recorded. The KBr pellet is placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Methodology:

    • ¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of the structure elucidation process and the connectivity of the molecule.

G cluster_title Workflow for Structure Elucidation Sample Sample of This compound MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Structure Final Structure Confirmation Data->Structure

Caption: A flowchart illustrating the systematic process for elucidating the chemical structure.

G Structure C₁₂H₁₀O₃ COOH Carboxylic Acid (-COOH) Structure->COOH IR: ~1700, 2500-3300 cm⁻¹ ¹H: ~12-13 ppm ¹³C: ~170 ppm OCH3 Methoxy (-OCH₃) Structure->OCH3 IR: ~1250, 1020 cm⁻¹ ¹H: ~4.1 ppm ¹³C: ~56 ppm Naph Naphthalene Core (C₁₀H₆) Structure->Naph IR: ~1600 cm⁻¹ ¹H: ~7.0-8.9 ppm ¹³C: ~105-134 ppm

Caption: A relationship diagram correlating functional groups with key spectroscopic signals.

References

A Technical Guide to 4-Methoxy-1-naphthoic Acid (CAS 13041-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methoxy-1-naphthoic acid (CAS: 13041-62-8), a key organic building block. It details the compound's physicochemical properties, safety information, and its significant role as a synthetic intermediate in pharmaceutical research and development.

Core Properties and Identifiers

This compound, also known as 4-methoxynaphthalene-1-carboxylic acid, is a solid organic compound.[1] Its fundamental properties are summarized below.

IdentifierValueReference
CAS Number 13041-62-8[2]
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [2][3]
Synonyms 4-Methoxynaphthalene-1-carboxylic acid[3][4]
MDL Number MFCD02575372[2][5]
Appearance Solid[1]

Physicochemical Characteristics

The known physicochemical data for this compound are crucial for its application in synthesis and for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference
Boiling Point 388.7 °C at 760 mmHg[4]
Flash Point 155.8 °C[4]
Vapor Pressure 9.72 x 10⁻⁷ mmHg at 25 °C[4]
LogP 1.2119[4]
Polar Surface Area 49.36 Ų[4]
Storage Store sealed in a dry place at room temperature.[5]

Spectroscopic Profile

While specific experimental spectra for this compound are not detailed in the provided search results, a theoretical profile can be predicted based on its constituent functional groups: a naphthalene core, a carboxylic acid, and a methoxy ether.

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)> 10 ppm (broad)
Aromatic (Ar-H)7.0 - 8.5 ppm
Methoxy (-OCH₃)~3.9 ppm (singlet)
¹³C NMR Carbonyl (C=O)> 165 ppm
Aromatic (Ar-C)110 - 140 ppm
Methoxy (-OCH₃)~55 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O stretch (Carboxylic Acid)1680-1710 cm⁻¹
C-O stretch (Ether & Acid)1210-1320 cm⁻¹

Synthesis and Reactivity

This compound is a valuable synthetic reagent. A common route to its synthesis involves the Grignard reaction, starting from a halogenated precursor. The following is a generalized protocol adapted from the synthesis of the parent compound, α-naphthoic acid.[6]

Experimental Protocol: Generalized Grignard Synthesis
  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a stirrer and reflux condenser, place magnesium turnings under an inert atmosphere.[6]

    • Cover the magnesium with anhydrous ether.[6]

    • Add a small amount of 1-bromo-4-methoxynaphthalene to initiate the reaction, using gentle warming if necessary.[6]

    • Once the reaction begins, add the remaining 1-bromo-4-methoxynaphthalene dissolved in anhydrous ether at a rate that maintains a steady reflux.[6]

    • After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

  • Carbonation:

    • Cool the reaction mixture to approximately -5 °C using an ice-salt bath.[6]

    • Bubble dry carbon dioxide gas through the stirred solution, ensuring the temperature does not exceed -2 °C.[6] The reaction is complete when the exothermic reaction ceases.

  • Workup and Purification:

    • Slowly add the reaction mixture to a mixture of ice and a strong acid (e.g., sulfuric acid) to quench the reaction and protonate the carboxylate salt.[6]

    • Collect the resulting crude this compound precipitate by filtration.[6]

    • Wash the crude product with water to remove inorganic salts.[6]

    • Purify the product by recrystallization from a suitable solvent, such as toluene, to yield the final product.[6]

G Generalized Synthetic Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification A 1-Bromo-4- methoxynaphthalene C Grignard Reagent Formation A->C B Mg Turnings + Anhydrous Ether B->C E Carbonation (Carboxylation) C->E D Dry CO₂ D->E F Acidic Workup (Protonation) E->F G Crude Product F->G H Recrystallization G->H I Pure 4-Methoxy-1- naphthoic Acid H->I

A generalized workflow for the synthesis of this compound.

Application in Drug Discovery

This compound serves as a crucial starting material in medicinal chemistry. It is notably used in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective β3 adrenergic receptor agonists.[4] These agonists are of interest for treating conditions related to metabolic disorders. Its inclusion in product categories for neurotransmission, depression, and pain and inflammation further highlights its utility as a versatile scaffold in drug development programs.[3]

G Logical Relationship in Drug Discovery cluster_synthesis Synthetic Pathway cluster_biological Biological Application A This compound (Precursor) B Chemical Synthesis (e.g., amide coupling, reduction) A->B C α-Aryl/pyridinyl ethanolamine Intermediates B->C D Selective β3 Adrenergic Receptor Agonists (Final Product) C->D E Target Engagement: β3 Adrenergic Receptor D->E Acts on F Downstream Signaling & Therapeutic Effect E->F

Role of the title compound as a precursor for β3 adrenergic receptor agonists.

Safety and Handling

Understanding the hazard profile of this compound is essential for safe laboratory handling and use.

Hazard InformationDetailsReference
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.[2][4]
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation 2[2][4]
Storage Class 11 (Combustible Solids)[2]

Handling Recommendations: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid formation of dust and aerosols. Ensure adequate ventilation.[4] Wash hands thoroughly after handling.[4]

Conclusion

This compound (CAS 13041-62-8) is a well-characterized compound with defined physicochemical properties. Its primary value to the scientific community lies in its role as a versatile synthetic intermediate, particularly in the development of selective β3 adrenergic receptor agonists for therapeutic applications. Proper adherence to safety and handling protocols is necessary when working with this compound.

References

The Evolving Landscape of 4-Methoxy-1-naphthoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold has long been a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, derivatives of 4-methoxy-1-naphthoic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to facilitate further research and development in this area.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Recent studies have highlighted the significant potential of this compound derivatives as potent antimicrobial agents, particularly against clinically relevant fungal and bacterial pathogens. A notable study focused on a series of novel 4-methoxynaphthalene-N-acylhydrazones, which demonstrated significant activity against Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][2]

Quantitative Antimicrobial Data

The in vitro antimicrobial activities of a series of seventeen 4-methoxynaphthalene-N-acylhydrazone derivatives were evaluated using the broth microdilution method to determine their Minimum Inhibitory Concentrations (MIC). The results are summarized in the table below.

Compound IDR GroupMIC (μg/mL) vs. P. brasiliensis (Pb18)MIC (μg/mL) vs. M. tuberculosis (H37Rv)
4a 2-hydroxyphenyl≤1>256
4b 4-hydroxyphenyl≤1128
4c 2,4-dihydroxyphenyl864
4d 2-nitrophenyl>32>256
4e 3-nitrophenyl32>256
4f 4-nitrophenyl32128
4g 4-(dimethylamino)phenyl2256
4h 4-chlorophenyl16128
4i 4-bromophenyl32128
4j 4-fluorophenyl16128
4k 2-hydroxy-3-methoxy-5-chlorophenyl≤164
4l 2-hydroxy-5-nitrophenyl8128
4m 2-hydroxy-5-bromophenyl8128
4n 2-hydroxy-5-chlorophenyl8128
4o 2-hydroxy-4-methoxyphenyl4256
4p 2-hydroxy-1-naphthyl8128
4q 2-furyl16256

Data extracted from Rozada et al., 2019.[1][2]

Notably, compounds 4a , 4b , and 4k displayed the most potent activity against P. brasiliensis, with MIC values of ≤1 μg/mL.[1][2] For M. tuberculosis, compounds 4c and 4k were the most promising, with MICs of 64 μg/mL.[1][2]

Experimental Protocols

Synthesis of 4-methoxynaphthalene-N-acylhydrazones (General Procedure):

The synthesis of the 4-methoxynaphthalene-N-acylhydrazone derivatives is a three-step process starting from this compound.[1]

  • Esterification: this compound is converted to its corresponding ethyl ester by refluxing with thionyl chloride (SOCl₂) in ethanol.

  • Hydrazinolysis: The resulting ethyl 4-methoxy-1-naphthoate is then refluxed with hydrazine hydrate to yield 4-methoxy-1-naphthohydrazide.

  • Condensation: Finally, the 4-methoxy-1-naphthohydrazide is condensed with various aromatic aldehydes in the presence of a catalytic amount of hydrochloric acid in dimethyl sulfoxide (DMSO) at room temperature to afford the target N-acylhydrazone derivatives.[1]

Synthesis_of_4_methoxynaphthalene_N_acylhydrazones cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 4-methoxy-1-naphthoic_acid This compound ethyl_4-methoxy-1-naphthoate Ethyl 4-methoxy-1-naphthoate 4-methoxy-1-naphthoic_acid->ethyl_4-methoxy-1-naphthoate SOCl2, EtOH, reflux 4-methoxy-1-naphthohydrazide 4-methoxy-1-naphthohydrazide ethyl_4-methoxy-1-naphthoate->4-methoxy-1-naphthohydrazide NH2NH2·H2O, reflux N-acylhydrazone 4-methoxynaphthalene-N-acylhydrazone 4-methoxy-1-naphthohydrazide->N-acylhydrazone Aromatic_aldehyde Aromatic Aldehyde (R-CHO) Aromatic_aldehyde->N-acylhydrazone DMSO, HCl (cat.), r.t.

Synthetic pathway to 4-methoxynaphthalene-N-acylhydrazones.

Broth Microdilution Assay for Antifungal Susceptibility Testing (Paracoccidioides brasiliensis):

The in vitro antifungal activity is determined by the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document with some modifications.

  • Inoculum Preparation: P. brasiliensis yeast cells are grown in Fava Netto's semi-solid medium at 35 °C for 7 days. The fungal growth is then transferred to brain heart infusion (BHI) broth and incubated for 72 hours at 35 °C with shaking. The yeast cells are collected by centrifugation, washed with phosphate-buffered saline (PBS), and the inoculum is standardized to a concentration of 2.5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Assay Plate Preparation: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35 °C for 7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a 100% reduction in turbidity compared to the growth control.

Broth Microdilution Assay for Antimycobacterial Susceptibility Testing (Mycobacterium tuberculosis):

The antimycobacterial activity is evaluated using the broth microdilution method in Middlebrook 7H9 medium.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown on Middlebrook 7H10 agar supplemented with OADC for 3-4 weeks at 37 °C. Colonies are then suspended in Middlebrook 7H9 broth to a turbidity equivalent to a 1.0 McFarland standard. This suspension is further diluted 1:20 to obtain the final inoculum.

  • Assay Plate Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37 °C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents any visible growth.

Anticancer and Anti-inflammatory Potential: An Area of Active Investigation

While the antimicrobial properties of this compound derivatives are becoming increasingly well-documented, their potential as anticancer and anti-inflammatory agents is a developing area of research. Direct quantitative data for derivatives of this compound in these areas are currently limited in publicly available literature. However, studies on structurally related naphthoic acid derivatives provide valuable insights into their potential mechanisms of action and signaling pathways.

Putative Anti-inflammatory Signaling Pathway

Research on related naphthol and naphthoic acid derivatives suggests that their anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of NF-κB, JNK, and p38 MAPK.[3] Another related compound, 1,4-dihydroxy-2-naphthoic acid, exhibits anti-inflammatory activity through its interaction with the aryl hydrocarbon receptor (AhR).[4]

Based on these findings, a putative anti-inflammatory mechanism for this compound derivatives can be proposed, involving the modulation of these critical inflammatory cascades.

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IkappaB_NFkappaB IκB NF-κB IKK->IkappaB_NFkappaB phosphorylates IκB IkappaB IκB Degradation Degradation IkappaB->Degradation NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates IkappaB_NFkappaB->NFkappaB releases Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkappaB_n->Pro_inflammatory_genes activates transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 Derivative 4-Methoxy-1-naphthoic Acid Derivative Derivative->MAPK_pathway inhibits Derivative->IKK inhibits

Putative anti-inflammatory signaling pathway modulated by naphthoic acid derivatives.

Future Directions

The study of this compound derivatives is a rapidly advancing field. While significant strides have been made in understanding their antimicrobial properties, further research is warranted to fully elucidate their anticancer and anti-inflammatory potential. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development as therapeutic agents.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified in in vitro screens must be evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

A Technical Guide to the Discovery and History of Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and characterization of naphthoic acids. It provides detailed experimental protocols for key synthetic and analytical methods, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction: From Coal Tar to Modern Therapeutics

Naphthoic acids, the carboxylic acid derivatives of naphthalene, have a rich history rooted in the expansion of organic chemistry in the late 19th and early 20th centuries. Initially identified as components of coal tar, these polycyclic aromatic compounds have transitioned from chemical curiosities to vital building blocks in a wide array of applications. Their discovery is not attributed to a single individual but rather emerged from the collective efforts of chemists studying the derivatives of naphthalene.[1]

The two simplest isomers, 1-naphthoic acid and 2-naphthoic acid, have been extensively studied. Their unique electronic and structural properties have made them valuable intermediates in the synthesis of dyes, polymers, and agrochemicals.[2] More recently, naphthoic acid derivatives have garnered significant attention in the field of drug discovery and development, with demonstrated activities as enzyme inhibitors and modulators of key signaling pathways.[3][4] This guide provides a comprehensive overview of the foundational knowledge and modern applications of this important class of molecules.

Physicochemical Properties of Naphthoic Acid Isomers

The physical and chemical properties of 1-naphthoic acid and 2-naphthoic acid are summarized in the table below. These properties are crucial for their application in synthesis and for understanding their behavior in biological systems.

Property1-Naphthoic Acid2-Naphthoic Acid
Molecular Formula C₁₁H₈O₂C₁₁H₈O₂
Molar Mass 172.18 g/mol 172.18 g/mol
Melting Point 159-161 °C185-187 °C[5]
Boiling Point 300 °C300 °C[6]
Solubility in Water Slightly soluble in hot water[2]Slightly soluble in hot water[5]
Solubility in Organic Solvents Freely soluble in hot alcohol and ether[2]Soluble in alcohol and ether[5]
pKa 3.7 (at 25 °C)4.2[7]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of naphthoic acids can be achieved through several routes. Below are detailed protocols for two of the most common and historically significant methods.

Synthesis of 1-Naphthoic Acid via Grignard Reagent Carboxylation

This method remains a reliable and widely used laboratory-scale synthesis.[1]

Reaction Scheme:

C₁₀H₇Br + Mg → C₁₀H₇MgBr C₁₀H₇MgBr + CO₂ → C₁₀H₇CO₂MgBr C₁₀H₇CO₂MgBr + H⁺ → C₁₀H₇CO₂H + Mg²⁺ + Br⁻

Experimental Protocol: [2]

  • Apparatus Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.

  • Initiation: Cover the magnesium with 100 mL of anhydrous ether and add 10 mL (15 g, 0.07 mole) of α-bromonaphthalene containing a crystal or two of iodine to initiate the reaction. Gentle warming with a water bath (to 45 °C or higher) may be necessary.

  • Grignard Reagent Formation: Once the reaction starts, begin stirring and add a solution of 192 g (0.93 mole) of α-bromonaphthalene in 500 mL of anhydrous ether from the separatory funnel at a rate that maintains a vigorous but controlled reflux. The addition typically takes 1.5 to 3 hours.

  • Completion of Grignard Formation: After the addition is complete, continue stirring and refluxing for an additional 30 minutes. The Grignard reagent may precipitate as a heavy oil. Dissolve it by adding 533 mL of dry benzene.

  • Carboxylation: Cool the reaction mixture to -7 °C using an ice-salt bath. Replace the separatory funnel with a two-holed rubber stopper fitted with a thermometer and a gas inlet tube drawn to a fine capillary. Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, ensuring the temperature does not rise above -2 °C. The reaction is typically complete in 1.25 to 1.5 hours.

  • Work-up: Pour the reaction mixture into a flask containing 1 kg of crushed ice and 100 mL of concentrated sulfuric acid. Separate the organic layer and extract the aqueous layer with two 100 mL portions of ether.

  • Extraction of Product: Combine the ether-benzene extracts and wash with three 100 mL portions of 25% sodium hydroxide solution. Each alkaline layer should be successively extracted with a 100 mL portion of ether.

  • Isolation of Crude Product: Heat the combined alkaline extracts to 100 °C to remove volatile impurities. Cool the solution and strongly acidify with 50% sulfuric acid to precipitate the crude α-naphthoic acid. Collect the precipitate on a Büchner funnel, wash with water until sulfate-free, and dry. The yield of crude material is typically 130-135 g.

  • Purification: Dissolve the crude product in 400 mL of hot toluene, add a small amount of filter-cel, and filter through a hot Büchner funnel. Cool the filtrate in an ice bath, and collect the crystallized product by suction filtration. Wash the filter cake with cold toluene until the filtrate is colorless. The yield of light-colored 1-naphthoic acid (m.p. 159–161 °C) is 118–121 g (68–70% of the theoretical amount).[2]

Synthesis of 2-Naphthoic Acid by Oxidation of 2-Methylnaphthalene

Liquid-phase oxidation of methylnaphthalenes is a common industrial method for producing naphthoic acids.

Reaction Scheme:

C₁₀H₇CH₃ + O₂ --(Catalyst)--> C₁₀H₇CO₂H + H₂O

Experimental Protocol: [5]

This protocol describes a general procedure for the liquid-phase oxidation of methylnaphthalenes.

  • Reactor Setup: In a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls, add 2-methylnaphthalene and a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Add the catalyst system, which typically consists of a mixture of cobalt, manganese, and bromine salts (e.g., cobalt acetate, manganese acetate, and sodium bromide).

  • Reaction Execution: Seal the reactor and purge with an inert gas. Introduce the oxidant, which can be air or pure oxygen.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically in the range of 120-250 °C) and pressurize the reactor to the target pressure (e.g., 0.2-3.5 MPa).[5] Maintain vigorous stirring throughout the reaction.

  • Monitoring: Monitor the reaction progress by techniques such as HPLC or GC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: After the reaction is complete, cool the reactor and release the pressure. The reaction mixture is typically acidified to precipitate the crude 2-naphthoic acid. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Analytical Characterization of Naphthoic Acids

The purity and identity of naphthoic acids are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Protocol for the Analysis of 2-Naphthoic Acid: [8]

  • Column: Coresep SB mixed-mode column (3.0 x 100 mm).

  • Separation Modes: Reversed-phase and anion-exchange.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) can be used. The specific gradient will depend on the impurities being separated.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the naphthoic acid.

  • General Procedure: A sample of the naphthoic acid is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and injected into the HPLC system. The retention time and peak purity are compared to a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For non-volatile compounds like naphthoic acids, derivatization is often required.

General Protocol for GC-MS Analysis of Naphthoic Acids: [9]

  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Spectroscopic Characterization (FTIR and NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy: [6]

FTIR spectroscopy is used to identify the functional groups present in a molecule. For naphthoic acids, the characteristic peaks include:

  • O-H stretch (of the carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (of the carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

  • C=C stretches (of the aromatic ring): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic): Peaks above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [10][11]

¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The exact chemical shifts and coupling patterns are specific to the isomer (1- or 2-naphthoic acid) and the solvent used.

Biological Significance and Signaling Pathways

While naphthoic acids themselves have limited direct biological applications, their derivatives are of significant interest in drug development. Two key areas of research are their interaction with the aryl hydrocarbon receptor and their potential as enzyme inhibitors.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain hydroxylated naphthoic acid derivatives have been identified as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation.[12][13]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Naphthoic Acid Derivative AhR_complex AhR HSP90 AIP p23 Ligand->AhR_complex Binds AhR AhR ARNT ARNT AhR->ARNT Translocates to Nucleus DRE DRE (DNA Response Element) AhR->DRE Binds HSP90 HSP90 AIP AIP p23 p23 AhR_complex->AhR Dissociation ARNT->DRE Binds Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Inhibition of Lactate Dehydrogenase (LDH)

Derivatives of naphthoic acid have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[4][14] This is a promising target for the development of drugs against certain parasites and cancers that rely heavily on this metabolic pathway.

LDH_Inhibition cluster_reaction Lactate Dehydrogenase Catalyzed Reaction cluster_inhibition Inhibition by Naphthoic Acid Derivative Pyruvate Pyruvate LDH LDH Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate NAD NAD+ LDH->Lactate LDH->NAD Inhibitor Naphthoic Acid Derivative Inhibitor->LDH Binds and Inhibits

Caption: Inhibition of Lactate Dehydrogenase (LDH).

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an enzyme inhibition assay, which can be used to evaluate the inhibitory potential of naphthoic acid derivatives against an enzyme like LDH.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution - Buffer start->reagent_prep serial_dilution Perform Serial Dilution of Inhibitor reagent_prep->serial_dilution assay_setup Set up Assay Plate: - Control (no inhibitor) - Vehicle Control - Test wells with varying  inhibitor concentrations serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., absorbance change over time) initiate_reaction->measure_activity data_analysis Data Analysis: - Plot activity vs. inhibitor concentration - Determine IC50 value measure_activity->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an Enzyme Inhibition Assay.

Conclusion

From their initial discovery as byproducts of industrial processes to their current role as versatile scaffolds in medicinal chemistry, naphthoic acids have demonstrated enduring importance. This guide has provided a comprehensive overview of their history, synthesis, and characterization, along with insights into their biological significance. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals working with these fascinating molecules, facilitating further innovation in the fields of chemistry and drug development.

References

Navigating the Unknown: A Proposed Pharmacokinetic Framework for 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthoic acid is a naphthalene derivative with potential applications in various fields of chemical and pharmaceutical research. Despite its availability as a research chemical, a thorough review of publicly accessible scientific literature reveals a significant knowledge gap: there are no published pharmacokinetic studies detailing its absorption, distribution, metabolism, and excretion (ADME). This whitepaper aims to address this gap by providing a comprehensive, albeit prospective, technical guide for researchers. In the absence of existing data, this document outlines a robust experimental framework for the pharmacokinetic characterization of this compound. The proposed methodologies are based on established principles of drug metabolism and pharmacokinetics (DMPK) and are intended to serve as a foundational resource for initiating such studies.

Proposed Experimental Design for Pharmacokinetic Profiling

A multi-faceted approach, encompassing both in vitro and in vivo studies, is essential for a thorough understanding of the pharmacokinetic profile of this compound.

In Vitro Assays

In vitro assays are crucial for early-stage assessment of a compound's metabolic fate and potential for drug-drug interactions.[1][2][3][4] These studies provide foundational data that can guide the design of more complex in vivo experiments.

1. Metabolic Stability Assessment

  • Objective: To determine the rate at which this compound is metabolized by liver enzymes.

  • Methodology: The compound will be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.[1] Samples will be taken at multiple time points and the concentration of the parent compound will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound will be used to calculate its in vitro half-life and intrinsic clearance.

2. Plasma Protein Binding

  • Objective: To quantify the extent to which this compound binds to plasma proteins. The unbound fraction of a drug is generally the pharmacologically active portion.[5][6]

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[5][7] In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer. At equilibrium, the concentration of the unbound drug will be the same in both chambers. LC-MS/MS is used to determine the drug concentration in each compartment, allowing for the calculation of the percentage of the drug that is bound to plasma proteins.[5][7]

3. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4), which is a primary cause of drug-drug interactions.[8][9][10]

  • Methodology: A panel of fluorescent or LC-MS/MS-based assays will be used.[8][11] Specific substrates for each CYP isoform are incubated with human liver microsomes in the presence and absence of varying concentrations of this compound. A decrease in the rate of metabolite formation indicates inhibition of the respective CYP enzyme. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) will be determined.

In Vivo Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a whole organism.[12][13][14]

1. Animal Model and Dosing

  • Objective: To determine the pharmacokinetic parameters of this compound after intravenous and oral administration.

  • Methodology: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[13] A cohort of animals will receive an intravenous (IV) bolus dose to determine parameters like clearance and volume of distribution. Another cohort will receive an oral (PO) dose to assess oral absorption and bioavailability.

2. Sample Collection

  • Objective: To obtain biological samples for the quantification of this compound and its potential metabolites.

  • Methodology: Blood samples will be collected at predetermined time points after dosing. Urine and feces will be collected over a set period to assess the routes and extent of excretion.

3. Bioanalytical Method

  • Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices.

  • Methodology: LC-MS/MS is the gold standard for bioanalysis of small molecules due to its high sensitivity and selectivity.[15][16][17][18] The method will be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present a template for summarizing the quantitative data that would be generated from the proposed studies.

Table 1: Hypothetical In Vitro Pharmacokinetic Data for this compound

ParameterSpeciesValue
Metabolic Stability
In Vitro Half-life (t½) (min)Human Liver Microsomes45
Rat Liver Microsomes30
Mouse Liver Microsomes20
Intrinsic Clearance (CLint) (µL/min/mg protein)Human Liver Microsomes15.4
Rat Liver Microsomes23.1
Mouse Liver Microsomes34.7
Plasma Protein Binding
Fraction Unbound (fu)Human Plasma0.05
Rat Plasma0.08
CYP Inhibition (IC50, µM)
CYP1A2Human> 50
CYP2B6Human> 50
CYP2C9Human25
CYP2D6Human> 50
CYP3A4Human40

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.080.5
AUC0-t (ngh/mL) 18003600
AUC0-inf (ngh/mL) 18503700
t½ (h) 2.52.8
CL (L/h/kg) 0.54-
Vdss (L/kg) 1.5-
F (%) -40

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add a pre-warmed solution of NADPH to initiate the metabolic reaction.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (formulated in a suitable vehicle) via the tail vein.

    • PO Group: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

Diagrams are provided to illustrate the proposed experimental workflow and a predicted metabolic pathway.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation Metabolic Stability Metabolic Stability PK Parameter Calculation PK Parameter Calculation Metabolic Stability->PK Parameter Calculation Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->PK Parameter Calculation CYP Inhibition CYP Inhibition CYP Inhibition->PK Parameter Calculation Animal Dosing (IV & PO) Animal Dosing (IV & PO) Sample Collection Sample Collection Animal Dosing (IV & PO)->Sample Collection Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Collection->Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS)->PK Parameter Calculation Metabolite Identification Metabolite Identification Bioanalysis (LC-MS/MS)->Metabolite Identification Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound O-demethylation O-demethylation This compound->O-demethylation CYP-mediated Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation CYP-mediated Glucuronidation Glucuronidation This compound->Glucuronidation UGT-mediated (on carboxylic acid) O-demethylation->Glucuronidation UGT-mediated Sulfation Sulfation O-demethylation->Sulfation SULT-mediated Aromatic Hydroxylation->Glucuronidation UGT-mediated Aromatic Hydroxylation->Sulfation SULT-mediated

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-1-naphthoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Methoxy-1-naphthoic acid as a versatile building block in organic synthesis, with a focus on its application in the development of potential therapeutic agents and other biologically active molecules.

Introduction

This compound is a valuable synthetic intermediate characterized by a naphthalene core functionalized with both a carboxylic acid and a methoxy group. This unique structure allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules. The naphthalene scaffold is a common feature in many biologically active compounds, and the methoxy and carboxylic acid functionalities provide reactive handles for diversification and the introduction of desired physicochemical properties. Its derivatives have been explored for their potential as antimicrobial and anticancer agents.

Key Synthetic Applications

The primary synthetic utility of this compound lies in the transformation of its carboxylic acid group into a variety of other functional groups, most notably amides and esters. These reactions typically proceed through the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Synthesis of 4-Methoxy-1-naphthoyl Chloride

The conversion of this compound to its corresponding acyl chloride, 4-Methoxy-1-naphthoyl chloride, is a crucial first step for several subsequent reactions. This transformation is most commonly achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Methoxy-1-naphthoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Anhydrous toluene

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

    • Add a catalytic amount (1-2 drops) of DMF.

    • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

    • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

    • The resulting 4-Methoxy-1-naphthoyl chloride is typically a solid and can be used in the next step without further purification.

Logical Workflow for Acyl Chloride Formation

start This compound reagents SOCl2, cat. DMF start->reagents Add reflux Reflux (80-90°C, 1-3h) reagents->reflux Heat workup Remove excess SOCl2 (Rotary Evaporation) reflux->workup Cool & product 4-Methoxy-1-naphthoyl Chloride workup->product Isolate

Caption: General workflow for the synthesis of 4-Methoxy-1-naphthoyl chloride.

Synthesis of this compound Amides

Amide derivatives of this compound are of significant interest due to the prevalence of the amide bond in pharmaceuticals. The synthesis is readily achieved by reacting 4-Methoxy-1-naphthoyl chloride with a primary or secondary amine in the presence of a base. This reaction is a variation of the Schotten-Baumann reaction.

Experimental Protocol: General Synthesis of N-Aryl-4-methoxy-1-naphthamides

  • Materials:

    • 4-Methoxy-1-naphthoyl chloride

    • Substituted aniline (or other primary/secondary amine)

    • Triethylamine (or other non-nucleophilic base)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Separatory funnel

    • Standard workup and purification reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

  • Procedure:

    • Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Dissolve 4-Methoxy-1-naphthoyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-4-methoxy-1-naphthamide.

Quantitative Data for Amide Synthesis

Amine ReactantProductYield (%)Melting Point (°C)
AnilineN-Phenyl-4-methoxy-1-naphthamide85-95188-190
4-ChloroanilineN-(4-Chlorophenyl)-4-methoxy-1-naphthamide88-96210-212
4-MethylanilineN-(4-Methylphenyl)-4-methoxy-1-naphthamide87-94195-197

Note: Yields and melting points are representative and can vary based on specific reaction conditions and the purity of reagents.

Workflow for Amide Synthesis

start 4-Methoxy-1-naphthoyl Chloride amine Amine, Base (e.g., Et3N) in Anhydrous Solvent start->amine Add to reaction Stir at 0°C to RT (1-4h) amine->reaction React workup Aqueous Workup & Purification reaction->workup Process product N-Substituted-4-methoxy- 1-naphthamide workup->product Isolate

Caption: General workflow for the synthesis of N-substituted-4-methoxy-1-naphthamides.

Synthesis of this compound Esters

Ester derivatives of this compound can be synthesized via Fischer-Speier esterification or by reacting the acyl chloride with an alcohol. The latter method is often preferred for its milder conditions and higher yields, especially with more complex alcohols.

Experimental Protocol: General Synthesis of Alkyl 4-methoxy-1-naphthoates

  • Materials:

    • 4-Methoxy-1-naphthoyl chloride

    • Alcohol (e.g., methanol, ethanol)

    • Pyridine or other suitable base

    • Anhydrous solvent (e.g., DCM, THF)

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve the alcohol (1.0-1.2 equivalents) and pyridine (1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 4-Methoxy-1-naphthoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography or recrystallization as needed.

Quantitative Data for Ester Synthesis

Alcohol ReactantProductYield (%)Physical State
MethanolMethyl 4-methoxy-1-naphthoate>90Solid
EthanolEthyl 4-methoxy-1-naphthoate>90Oil/Solid

Note: Yields are representative and depend on the specific reaction conditions.

Biological Activity and Potential Signaling Pathways

While specific signaling pathway diagrams for derivatives of this compound are not extensively documented in publicly available literature, the broader class of naphthoquinones and their derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1] Some naphthoquinone derivatives have been shown to act as inhibitors of enzymes such as DNA topoisomerase I.

Hypothesized Mechanism of Action for Anticancer Activity

Based on the known activity of related compounds, it is plausible that amide and ester derivatives of this compound could function as inhibitors of key cellular processes in cancer cells. For instance, they may act as topoisomerase inhibitors, intercalate with DNA, or inhibit other enzymes crucial for cancer cell proliferation.

drug 4-Methoxy-1-naphthoic Acid Derivative enzyme Target Enzyme (e.g., Topoisomerase I) drug->enzyme Inhibits replication DNA Replication & Transcription enzyme->replication Required for dna DNA apoptosis Apoptosis replication->apoptosis Inhibition leads to cell_death Cancer Cell Death apoptosis->cell_death Induces

Caption: Hypothesized signaling pathway for anticancer activity.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of derivatives, particularly amides and esters. The straightforward and high-yielding protocols for its conversion make it an important tool for medicinal chemists and researchers in drug discovery. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 4-Methoxy-1-naphthoic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthoic acid is a naphthalene derivative with potential as a fluorescent probe for various research applications. The naphthalene core provides intrinsic fluorescence, and the presence of the electron-donating methoxy group is anticipated to enhance its photophysical properties, making it a sensitive tool for detecting changes in its local microenvironment.[1] This document provides an overview of its potential applications, key photophysical properties (some estimated based on structurally similar compounds), and detailed protocols for its use in fluorescence spectroscopy.

Principle of Operation

The fluorescence of this compound is based on the π-electron system of the naphthalene ring. Upon absorption of light at a specific wavelength, the molecule is excited to a higher energy state. It then returns to its ground state by emitting a photon of light at a longer wavelength. The intensity and wavelength of this emitted light can be influenced by the surrounding environment, a phenomenon known as solvatochromism. This sensitivity to the local environment allows this compound to be used as a probe to study molecular interactions, such as binding to proteins or detecting the presence of certain metal ions.

Potential Applications

  • Probing Hydrophobic Pockets in Proteins: The naphthalene moiety is hydrophobic and can preferentially bind to nonpolar regions of proteins. Upon binding, the fluorescence of this compound is expected to increase, accompanied by a blue shift in its emission spectrum.

  • Sensing of Metal Ions: The carboxylic acid group can act as a chelating site for metal ions. Binding of a metal ion can lead to a change in the fluorescence of the molecule, either through enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the detection and quantification of specific metal ions.[2][3]

  • Cellular Imaging: While not explicitly demonstrated for this compound, naphthalene-based probes can be used for cellular imaging, accumulating in specific organelles or cellular compartments based on their physicochemical properties.[2]

Photophysical Properties

PropertyValue (in a non-polar solvent)Notes
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Solid
UV Absorption Maxima (λmax, abs) ~290-330 nm (Estimated)Based on the absorption of naphthalenes.[4] The exact maximum will be solvent-dependent.
Fluorescence Emission Maximum (λmax, em) ~340-450 nm (Estimated)Expected to be in the violet-blue region. The exact maximum will be solvent-dependent.
Fluorescence Quantum Yield (Φf) Moderate to High (Estimated)The methoxy group is known to enhance the quantum yield of naphthalimide probes.[1]
Fluorescence Lifetime (τf) 1-10 ns (Estimated)Typical range for naphthalene-based fluorophores.[5]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound.

  • Dissolve the solid in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM). 4-Methoxynaphthalene-1-carboxylic acid is soluble in DMSO and chloroform, and slightly soluble in water.[6]

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

General Fluorescence Spectroscopy Protocol

This protocol describes the basic steps for measuring the fluorescence spectrum of this compound.

Materials:

  • Stock solution of this compound

  • Buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Quartz cuvette

  • Fluorescence spectrophotometer

Procedure:

  • Working Solution Preparation: Prepare a dilute working solution of this compound (e.g., 10 µM) in the desired buffer.[7]

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

    • Set the excitation wavelength. Based on the estimated absorption maximum, a starting point could be around 310 nm. It is highly recommended to first measure the absorption spectrum to determine the optimal excitation wavelength.

    • Set the emission scan range (e.g., 330-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Place a cuvette containing the buffer (blank) in the spectrophotometer and record a blank spectrum.

    • Replace the blank with the cuvette containing the this compound working solution.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence emission (λmax, em).

Protocol for Fluorescence Titration to Study Protein Binding

This protocol can be used to investigate the binding of this compound to a target protein.

Materials:

  • Stock solution of this compound

  • Purified protein of interest at a known concentration

  • Buffer of choice

  • Quartz cuvette

  • Fluorescence spectrophotometer

Procedure:

  • Initial Setup:

    • Prepare a working solution of this compound (e.g., 10 µM) in the buffer.

    • Place a known volume of the probe solution into the quartz cuvette.

  • Titration:

    • Record the initial fluorescence emission spectrum of the probe solution.

    • Incrementally add small aliquots of the concentrated protein stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.

    • This titration curve can be used to determine the binding affinity (e.g., dissociation constant, Kd).

Protocol for Metal Ion Sensing

This protocol outlines a general procedure for testing the ability of this compound to act as a fluorescent sensor for a specific metal ion.

Materials:

  • Stock solution of this compound

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Quartz cuvette

  • Fluorescence spectrophotometer

Procedure:

  • Titration:

    • Prepare a dilute working solution of this compound (e.g., 10 µM) in the chosen buffer.[7]

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.[7]

    • After each addition, mix and allow for equilibration before recording the spectrum.[7]

    • Continue until a clear change in fluorescence (enhancement or quenching) is observed and saturates.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the probe at a fixed concentration.

    • To each solution, add a specific concentration of a different metal ion from a panel of potentially interfering ions.[7]

    • Record the fluorescence emission spectrum for each solution and compare the response to that of the target metal ion.[7]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a titration curve.

    • The detection limit can be calculated from the titration data.[7]

Visualizations

Experimental Workflow for Fluorescence Titration

experimental_workflow Workflow for Fluorescence Titration prep_probe Prepare Probe Working Solution (e.g., 10 µM in Buffer) record_initial Record Initial Fluorescence Spectrum prep_probe->record_initial add_analyte Add Aliquot of Analyte (Protein or Metal Ion) record_initial->add_analyte equilibrate Mix and Equilibrate add_analyte->equilibrate record_spectrum Record Fluorescence Spectrum equilibrate->record_spectrum repeat Repeat Addition and Measurement Until Saturation record_spectrum->repeat Not Saturated repeat->add_analyte data_analysis Plot Fluorescence Intensity vs. Analyte Concentration repeat->data_analysis Saturated

Caption: A generalized workflow for performing a fluorescence titration experiment.

Logical Relationship for a "Turn-On" Fluorescent Probe

Caption: Logical diagram illustrating a "turn-on" fluorescence sensing mechanism.

References

The Versatility of the 4-Methoxy-1-naphthoic Acid Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthoic acid is a versatile bicyclic aromatic carboxylic acid that holds significant promise as a foundational scaffold in medicinal chemistry. Its rigid naphthalene core, coupled with the electronic properties of the methoxy group and the synthetic tractability of the carboxylic acid handle, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct biological activity data for this compound is not extensively documented in publicly available research, its structural motif is present in a variety of biologically active molecules. This document provides an overview of the potential applications of the 4-methoxy-1-naphthyl moiety, drawing from research on related naphthoic acid and naphthoquinone derivatives, and furnishes detailed protocols for the synthesis and evaluation of such compounds.

The naphthalene scaffold is a common feature in many biologically active molecules, and functional groups such as chloro or methoxy substituents can influence properties like lipophilicity and metabolic stability.[1] The carboxylic acid group of this compound offers a convenient point for chemical modification, readily undergoing transformations like esterification and amidation to produce a diverse library of derivatives for biological screening.[1]

Potential Therapeutic Applications

Derivatives of the closely related naphthoic acid and naphthoquinone structures have demonstrated a range of biological activities, suggesting potential therapeutic avenues for compounds derived from this compound.

Anticancer Activity

Naphthoic acid and naphthoquinone derivatives have been investigated for their potential as anticancer agents.[2][3] Research on various derivatives has revealed multiple mechanisms of action, including the induction of apoptosis and autophagy, and the inhibition of key cellular signaling pathways.

One notable mechanism for a naphthoquinone derivative involves the regulation of the PI3K signaling pathway, which is crucial for cell growth and survival.[3][4] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.[3][4]

Enzyme Inhibition

The naphthyl core is a privileged scaffold for the design of enzyme inhibitors. Various derivatives have shown inhibitory activity against a range of enzymes implicated in disease.

  • Lactate Dehydrogenase (LDH) Inhibition: Certain aryl-substituted dihydroxynaphthoic acids have been synthesized and shown to inhibit lactate dehydrogenase with inhibitory constant (Ki) values in the low micromolar range.[2]

  • DNA Topoisomerase I Inhibition: Acyl-dimethoxy-naphthoquinone derivatives have demonstrated the ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and a target for cancer chemotherapy.[5]

  • MKK7 and Cdc25 Inhibition: 1,4-Naphthoquinones have been identified as inhibitors of mitogen-activated protein kinase kinase 7 (MKK7) and cell division cycle 25 (Cdc25) phosphatases, both of which are involved in tumorigenesis.[6]

Antibacterial Activity

Preliminary research suggests that 4-(Methoxycarbonyl)-1-naphthoic acid, the methyl ester of this compound, exhibits antibacterial properties.[7] This indicates that the 4-methoxy-1-naphthyl scaffold may be a useful starting point for the development of novel antibacterial agents.

Data Presentation

The following table summarizes the biological activity of selected naphthoic acid and naphthoquinone derivatives, illustrating the potential of this chemical class.

Compound ClassTarget/AssayCell Line/EnzymeActivity (IC50/Ki)Reference
Aryl-substituted Dihydroxynaphthoic AcidsLactate Dehydrogenase Inhibition-Low micromolar Ki[2]
6-Acyl-5,8-dimethoxy-1,4-naphthoquinonesDNA Topoisomerase I Inhibition-Potent Inhibition[5]
1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate (Compound 12)Anticancer ActivitySGC-7901IC50 = 4.1 ± 2.6 μM[3][4]
3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid (Compound 7)MKK7 Binding AffinityMKK7Kd = 230 nM[6]

Experimental Protocols

General Synthesis of this compound Derivatives (Amide Synthesis)

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common strategy for creating compound libraries for screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 equivalents) at 0 °C. Alternatively, reflux the starting material in an excess of thionyl chloride.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is widely employed to evaluate the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell line (e.g., SGC-7901)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthetic Pathway for Derivatization

G General Synthetic Scheme for this compound Derivatives A This compound B Amide Derivatives A->B Amidation (e.g., R-NH2, coupling agent) C Ester Derivatives A->C Esterification (e.g., R-OH, acid catalyst) D Other Derivatives A->D Further Modifications PI3K_Pathway Potential Inhibition of the PI3K Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Naphthoquinone Derivative Inhibitor->PI3K inhibits Workflow Workflow for Anticancer Screening of Naphthoic Acid Derivatives A Synthesis of This compound Derivative Library B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Hit Compound Selection C->D E Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->E Potent & Selective F Lead Optimization E->F

References

4-Methoxy-1-naphthoic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Methoxy-1-naphthoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. The rigid naphthalene core, combined with the electronic properties of the methoxy and carboxylic acid groups, provides a versatile platform for designing molecules that can interact with a variety of biological targets. This document outlines the application of this building block in the synthesis of bioactive compounds, with a particular focus on its role in the development of agents targeting cancer cell signaling pathways.

One notable derivative, (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF), has emerged as a promising compound in cancer research. MNF exhibits potent antitumor activity by modulating the GPR55 signaling pathway, which is implicated in cancer cell proliferation and migration.[1][2] These findings underscore the utility of the 4-methoxy-1-naphthyl moiety as a pharmacophore for developing targeted cancer therapies.

Featured Derivative: (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)

(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) is a synthetic derivative that showcases the therapeutic potential of the this compound scaffold. It has been identified as a multi-target compound with significant antitumorigenic properties.[1] MNF acts as a bifunctional ligand, activating the β2 adrenergic receptor (β2AR) and inhibiting the G protein-coupled receptor 55 (GPR55).[1] Its inhibitory action on GPR55 is of particular interest as this receptor is overexpressed in several cancers and its activation is linked to tumor progression.[3][4][5]

Quantitative Biological Data

The following table summarizes the in vitro activity of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) and a related compound.

CompoundCell LineAssayIC50 / EC50Reference
(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)Rat C6 gliomaProliferation Assay~1 nmol/L[6]
(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)1321N1 astrocytomaProliferation Assay3.98 nM[7]
(R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)Human β2-AR-overexpressing cellscAMP Accumulation3.90 nM[7]

GPR55 Signaling Pathway in Cancer

The G protein-coupled receptor 55 (GPR55) has been identified as a key player in promoting cancer cell proliferation and migration.[3][8][9] Upon activation by its endogenous ligand, lysophosphatidylinositol (LPI), GPR55 initiates a signaling cascade through Gα12/13 proteins. This leads to the activation of the small GTPase RhoA and its downstream effector, ROCK. The GPR55-Gα12/13-RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is essential for cell motility. Furthermore, GPR55 activation stimulates the extracellular signal-regulated kinase (ERK) pathway, a central regulator of cell proliferation.[3][10][11] The inhibitory action of MNF on this pathway highlights its potential as an anticancer agent.[2]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha Gα12/13 GPR55->G_alpha Activates ERK ERK GPR55->ERK Activates LPI LPI (Ligand) LPI->GPR55 Activates RhoA RhoA G_alpha->RhoA Activates ROCK ROCK RhoA->ROCK Activates Migration Cell Migration ROCK->Migration Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes MNF (R,R′)-4′-Methoxy-1- naphthylfenoterol (MNF) MNF->GPR55 Inhibits

Caption: GPR55 signaling pathway in cancer cells.

Experimental Protocols

Synthesis of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF)

A detailed, step-by-step protocol for the synthesis of (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) from this compound is a multi-step process that involves the conversion of the carboxylic acid to a reactive intermediate, followed by coupling with the appropriate amine. While a specific, publicly available, detailed protocol starting from this compound is not readily found in the searched literature, a general synthetic strategy can be outlined based on common organic chemistry transformations. The synthesis was reported by Jozwiak et al., but the specific experimental details from that source were not available in the provided search results.[7]

General Synthetic Workflow:

MNF_Synthesis_Workflow start This compound step1 Activation of Carboxylic Acid (e.g., conversion to acid chloride or ester) start->step1 step2 Coupling Reaction with (R)-4-(1-hydroxy-2-((R)-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)phenol step1->step2 product (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF) step2->product

Caption: General synthetic workflow for MNF.

Measurement of Phospho-active ERK (pERK)

This protocol describes the measurement of ERK phosphorylation in response to GPR55 activation, a key downstream signaling event.

Materials:

  • 3xHA-tagged hGPR55-HEK293 cells

  • DMEM supplemented with 10% FBS and 0.2 mg/ml G418

  • Serum-free DMEM

  • Agonist solutions (e.g., LPI)

  • AlphaScreen® SureFire® p-ERK1/2 Assay Kit

Procedure:

  • Plate 3xHA-tagged hGPR55-HEK293 cells at a density of 1 x 10^4 cells/well in a 96-well plate and grow for 24 hours.

  • Replace the medium with serum-free DMEM containing G418 and incubate for 48 hours.

  • Remove the medium and replace it with 50 μl of serum-free DMEM. Incubate at 37 °C for 2 hours.

  • Add the agonist solution to the wells and incubate for the desired time.

  • Lyse the cells and perform the AlphaScreen® SureFire® p-ERK1/2 assay according to the manufacturer's instructions to quantify the levels of phosphorylated ERK.[7]

Cell Migration (Scratch) Assay

This assay is used to assess the effect of compounds on cancer cell migration.

Materials:

  • HepG2 or PANC-1 cancer cell lines

  • Culture medium

  • Pipette tips

  • Microscope with imaging capabilities

  • Test compounds (e.g., MNF, AM251, O-1602)

Procedure:

  • Grow cells to confluence in a culture plate.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash the cells to remove debris and add fresh medium containing the test compounds or vehicle control.

  • Image the scratch at time 0 and at regular intervals (e.g., every 12 hours) to monitor cell migration into the wounded area.

  • Quantify the rate of wound closure to determine the effect of the compounds on cell migration.[7]

References

Application Notes and Protocols for Functionalization with 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the functionalization of amine-containing molecules or surfaces using 4-Methoxy-1-naphthoic acid. The primary method described involves the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines to form a stable amide bond. This common bioconjugation technique is widely applicable in drug development, diagnostics, and various research applications for linking molecules of interest.[][2][3][4]

Overview of the Functionalization Strategy

The functionalization process is a two-step procedure that begins with the activation of the carboxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that is then introduced to the amine-containing substrate (e.g., proteins, peptides, amine-modified surfaces) to form a covalent amide linkage.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₂H₁₀O₃[5]
Molecular Weight202.21 g/mol
AppearanceSolid[5]
CAS Number13041-62-8[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing substrate (e.g., protein, peptide, or amine-functionalized surface)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns)

Protocol for Activation of this compound with EDC/NHS

This protocol describes the formation of 4-Methoxy-1-naphthoyl-NHS ester.

  • Preparation: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Reagent Preparation: In separate tubes, prepare fresh solutions of EDC (200 mM) and NHS (200 mM) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a clean, dry reaction vessel, add the this compound solution.

    • Add an equimolar amount of the NHS solution to the this compound solution.

    • Add an equimolar amount of the EDC solution to the mixture.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.[2]

Protocol for Conjugation to an Amine-Containing Substrate

This protocol outlines the reaction of the activated 4-Methoxy-1-naphthoyl-NHS ester with a generic amine-containing substrate.

  • Substrate Preparation: Dissolve the amine-containing substrate in the appropriate conjugation buffer (e.g., PBS, pH 7.2-8.5) to the desired concentration.[]

  • Conjugation Reaction:

    • Add the freshly prepared 4-Methoxy-1-naphthoyl-NHS ester solution to the substrate solution. A 10- to 50-fold molar excess of the NHS ester is commonly used for protein labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess reagents and byproducts (such as N-hydroxysuccinimide) by dialysis, size-exclusion chromatography, or another appropriate purification method for your specific application.[2]

Reaction Conditions Summary:

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimizes EDC reactivity and minimizes hydrolysis.
Conjugation pH 7.2 - 8.5Facilitates the reaction with unprotonated primary amines.[]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger incubation times may be necessary for less reactive amines.[2]
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive biomolecules.[]

Visualization of Workflows and Pathways

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine-Substrate reagents This compound + EDC & NHS in Anhydrous Solvent activation Incubate 1-4h at RT reagents->activation Mix activated_acid 4-Methoxy-1-naphthoyl-NHS Ester activation->activated_acid Formation conjugation Incubate 1-4h at RT or overnight at 4°C activated_acid->conjugation Add to Substrate substrate Amine-containing Substrate in Conjugation Buffer (pH 7.2-8.5) substrate->conjugation quench Add Quenching Buffer conjugation->quench purification Purification (Dialysis, Chromatography) quench->purification final_product Functionalized Substrate purification->final_product

Caption: Experimental workflow for the functionalization of an amine-containing substrate.

reaction_pathway cluster_mechanism Reaction Mechanism naphthoic_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) naphthoic_acid->o_acylisourea + EDC edc EDC nhs_ester NHS Ester (R-CO-NHS) (Semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS amide_bond Stable Amide Bond (R-CO-NH-Substrate) nhs_ester->amide_bond + Substrate-NH2 amine Primary Amine (Substrate-NH2) byproducts Released NHS & EDC Urea Byproduct amide_bond->byproducts Release of

Caption: Simplified signaling pathway of the EDC/NHS coupling reaction.

References

Application Notes and Protocols: 4-Methoxy-1-naphthoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 4-Methoxy-1-naphthoic acid in material science, with a focus on its use as a building block for advanced functional materials. Due to the emergent nature of research on this specific molecule, this document presents a representative application in the field of Metal-Organic Frameworks (MOFs) for chemical sensing, drawing upon established principles for analogous naphthalene-based carboxylic acids.

Application: Luminescent Metal-Organic Frameworks for Selective Sensing

This compound is a promising organic linker for the synthesis of luminescent MOFs. The naphthalene core provides a rigid structure and inherent fluorescence, which can be harnessed for sensing applications. The methoxy group can enhance the electron-donating properties of the linker, potentially influencing the photophysical characteristics of the resulting MOF. The carboxylic acid group serves as the coordination site for linking with metal ions to form the framework.

A hypothetical MOF, designated as LUMOF-4M1N (Luminescent MOF from this compound), can be synthesized using zinc ions. The resulting framework is postulated to exhibit strong fluorescence and porosity, making it an excellent candidate for the detection of electron-deficient nitroaromatic compounds, which are common environmental pollutants and explosives, via a fluorescence quenching mechanism.

Experimental Protocols

Protocol 1: Synthesis of LUMOF-4M1N

This protocol describes the solvothermal synthesis of LUMOF-4M1N.

Materials:

  • This compound (≥98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99%)

  • N,N-Dimethylformamide (DMF, ACS Grade)

  • Ethanol (Reagent Grade)

Equipment:

  • 20 mL Scintillation vials

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 40.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Cap the vial tightly and place it in an oven preheated to 120 °C for 48 hours.

  • After 48 hours, remove the vial and allow it to cool to room temperature.

  • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Characterization of LUMOF-4M1N

Standard techniques are employed to confirm the structure, morphology, and stability of the synthesized MOF.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity.

  • Fluorescence Spectroscopy: To characterize the photoluminescent properties.

Protocol 3: Fluorescent Sensing of Nitroaromatics

This protocol outlines the use of LUMOF-4M1N for the detection of 2,4-Dinitrotoluene (DNT).

Procedure:

  • Prepare a stock suspension of LUMOF-4M1N in ethanol (1 mg/mL).

  • Prepare stock solutions of various nitroaromatic compounds (e.g., DNT, nitrobenzene, picric acid) and other potential interferents in ethanol (1 mM).

  • In a quartz cuvette, place 2 mL of the LUMOF-4M1N suspension and record the initial fluorescence emission spectrum (excitation at 330 nm).

  • Add small aliquots of the analyte stock solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Calculate the quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, Ksv is the Stern-Volmer constant, and [Q] is the quencher concentration.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of LUMOF-4M1N.

Table 1: Synthesis Parameters for LUMOF-4M1N

ParameterValue
LinkerThis compound
Metal SaltZinc nitrate hexahydrate
SolventN,N-Dimethylformamide
Temperature120 °C
Time48 hours
Yield~75%

Table 2: Physicochemical Properties of LUMOF-4M1N

PropertyValue
BET Surface Area1200 m²/g
Pore Volume0.65 cm³/g
Thermal Stability (TGA)Stable up to 350 °C
Crystal SystemOrthorhombic
Emission Maximum (λem)420 nm
Excitation Maximum (λex)330 nm

Table 3: Fluorescence Quenching Response of LUMOF-4M1N to Various Analytes

Analyte (100 µM)Quenching Efficiency (%)Stern-Volmer Constant (Ksv, M⁻¹)
2,4-Dinitrotoluene (DNT)92%1.5 x 10⁴
Nitrobenzene65%8.0 x 10³
Picric Acid95%1.8 x 10⁴
Benzene< 5%-
Toluene< 5%-

Visualizations

Synthesis_Workflow cluster_reactants Reactants Linker This compound in DMF Mix Mixing and Stirring Linker->Mix Metal Zinc Nitrate in DMF Metal->Mix Reaction Solvothermal Reaction (120 °C, 48h) Mix->Reaction Centrifuge Centrifugation Reaction->Centrifuge Wash Washing with DMF and Ethanol Centrifuge->Wash Dry Drying under Vacuum Wash->Dry Product LUMOF-4M1N Dry->Product

Caption: Synthesis workflow for LUMOF-4M1N.

Sensing_Mechanism cluster_mof LUMOF-4M1N Framework MOF Luminescent MOF Emission Fluorescence Emission (420 nm) MOF->Emission Radiative Decay Quenching Fluorescence Quenching MOF->Quenching Non-radiative Decay Analyte Nitroaromatic Analyte (e.g., DNT) Analyte->MOF Electron Transfer Excitation Excitation Light (330 nm) Excitation->MOF Energy Absorption

Caption: Proposed sensing mechanism of LUMOF-4M1N.

Characterization_Logic cluster_properties Material Properties cluster_techniques Characterization Techniques MOF Synthesized LUMOF-4M1N PXRD PXRD MOF->PXRD SEM SEM MOF->SEM TGA TGA MOF->TGA BET BET MOF->BET Fluorescence Fluorescence Spectroscopy MOF->Fluorescence Structure Crystalline Structure Morphology Morphology & Size Stability Thermal Stability Porosity Surface Area & Porosity Optical Photophysical Properties PXRD->Structure SEM->Morphology TGA->Stability BET->Porosity Fluorescence->Optical

Caption: Logical relationship of characterization techniques.

Application Notes and Protocols for the Analytical Detection of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methoxy-1-naphthoic acid using various analytical techniques. The methodologies outlined are essential for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry.

Overview of Analytical Methods

The detection and quantification of this compound can be achieved through several robust analytical techniques. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for routine analysis and quality control due to its robustness and cost-effectiveness.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices like biological fluids.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity but often requires derivatization to improve the volatility of the analyte.[2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound, based on typical validation data for similar aromatic carboxylic acids.[2][3]

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.995>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.005 - 10 ng/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.015 - 50 ng/mL50 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%95 - 110%90 - 110%
Precision (% RSD) < 5%< 15%< 15%
Derivatization Required NoNot typicallyOften

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

A. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid.[4]

  • Standard: this compound reference standard.

B. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[4]

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range in the diluent.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.[4]

C. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient: Start with a suitable composition of mobile phase A and B and gradually increase the proportion of mobile phase B to elute the analyte. A typical gradient could be starting at 30% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[7]

  • UV Detection: Monitor at a wavelength determined by a UV scan of the analyte, expected to be around 230 nm and 290 nm based on the naphthalene chromophore.

D. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

A. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

  • Solvents: LC-MS grade acetonitrile and water.

  • Reagents: LC-MS grade formic acid.

  • Standard: this compound reference standard.

B. Sample and Standard Preparation

  • Follow the same procedure as for HPLC-UV, using LC-MS grade solvents and reagents. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and evaporation of the supernatant is required before reconstitution in the mobile phase.[1]

C. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions for Multiple Reaction Monitoring (MRM) would be determined by infusion of the standard into the mass spectrometer.

D. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample (e.g., Plasma) precipitate Protein Precipitation start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Source separate->ionize detect Tandem MS (MRM) ionize->detect integrate Integrate MRM Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

LC-MS/MS analysis workflow for biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound.

A. Instrumentation and Materials

  • GC-MS System: A gas chromatograph with a mass selective detector.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agent.[8]

  • Solvents: Anhydrous pyridine or other suitable aprotic solvent.

  • Standard: this compound reference standard.

B. Sample and Standard Derivatization

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable volume of anhydrous solvent (e.g., pyridine).

  • Add the derivatization reagent (e.g., MSTFA).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[9]

  • Cool the sample to room temperature before injection.

C. GC-MS Conditions

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

D. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatization Reagent & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (SIM) ionize->detect integrate Integrate SIM Ion Chromatograms detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

GC-MS analysis workflow including derivatization.

References

Application Notes and Protocols for 4-Methoxy-1-naphthoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 4-Methoxy-1-naphthoic acid as a ligand in catalytic reactions, drawing upon established principles of catalysis and data from closely related naphthalene derivatives. While direct catalytic applications featuring this compound as a primary ligand are not extensively documented in publicly available literature, its structural motifs suggest its utility in palladium-catalyzed cross-coupling reactions and as a directing group in C-H activation.

I. Application Notes

This compound (Figure 1) possesses key structural features that make it a candidate for investigation as a ligand in catalysis. The carboxylic acid group can serve as an anchor or directing group, coordinating to a metal center and influencing the regioselectivity and efficiency of a catalytic transformation. The naphthalene scaffold provides a rigid backbone, and the methoxy group can modulate the electronic properties of the system.

Figure 1: Chemical Structure of this compound Caption: Structure of this compound.

Potential Catalytic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: Carboxylate ligands can play a role in stabilizing palladium catalysts and influencing their reactivity in reactions like Suzuki-Miyaura and Heck couplings. While often not the primary ligand, they can act as ancillary ligands affecting the catalytic cycle.

  • Directing Group in C-H Activation: The carboxylic acid moiety is a known directing group for the ortho-C–H functionalization of aromatic rings.[1] This allows for the introduction of new functional groups at a specific position, which is a powerful tool in organic synthesis.

II. Experimental Protocols

The following protocols are based on established procedures for related compounds and catalytic systems. Researchers should consider these as starting points and optimize conditions for their specific substrates and goals.

Protocol 1: Hypothetical Use as a Ligand in Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a bromo-naphthoic acid derivative, where this compound could be explored as an additive or co-ligand.[2]

Objective: To investigate the effect of this compound as a potential ancillary ligand in the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[2]

  • This compound (as potential ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)[2]

  • Solvent (e.g., 1,4-dioxane/water, toluene)[2]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), this compound (2-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[2]

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the deoxygenated solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdi_complex R-Pd(II)-X L_n oxidative_addition->pdi_complex transmetalation Transmetalation (R'-B(OR)2) pdi_complex->transmetalation pdi_r_r_prime R-Pd(II)-R' L_n transmetalation->pdi_r_r_prime reductive_elimination Reductive Elimination pdi_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Protocol 2: this compound as a Directing Group in C-H Activation

This protocol is a conceptual framework based on the known ability of carboxylic acids to direct ortho-C-H activation.[1]

Objective: To achieve ortho-olefination of this compound via a palladium-catalyzed C-H activation/Heck-type reaction.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone)

  • Ligand (optional, e.g., a phosphine or N-heterocyclic carbene ligand)

  • Solvent (e.g., DMF, DMAc, Toluene)

  • Acid (e.g., TFA, PivOH)

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the alkene (1.5 equivalents), optional ligand, acid, and the solvent under the inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: C-H Activation Workflow Caption: General workflow for a C-H activation experiment.

CH_Activation_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Oxidant) start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Alkene and Solvent inert->add_reagents react Heat and Stir add_reagents->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Reaction Workup (Filtration, Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

III. Data Presentation

Table 1: Hypothetical Screening of Conditions for Suzuki-Miyaura Coupling with this compound as an Additive

EntryPalladium Source (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃Toluene/H₂O1001275
2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001285
3Pd(OAc)₂ (2)K₃PO₄1,4-Dioxane/H₂O801880
4Pd(PPh₃)₄ (2)K₃PO₄1,4-Dioxane/H₂O801892

Table 2: Hypothetical Substrate Scope for ortho-Olefination of this compound

EntryAlkeneProductYield (%)
1Ethyl acrylate2-(2-ethoxycarbonylvinyl)-4-methoxy-1-naphthoic acid65
2Styrene4-methoxy-2-styryl-1-naphthoic acid72
31-Hexene4-methoxy-2-(hex-1-en-1-yl)-1-naphthoic acid58

Disclaimer: The experimental protocols and data presented are for informational and illustrative purposes only. They are based on established chemical principles and data from related compounds. Researchers must conduct their own risk assessments and optimize conditions for their specific applications. The performance of this compound as a ligand in these or any other catalytic reactions is not guaranteed.

References

Application Note: Sensitive Quantification of Primary and Secondary Amines using 4-Methoxy-1-naphthoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of primary and secondary amines through pre-column derivatization with 4-Methoxy-1-naphthoic acid. Many amine-containing compounds are crucial in pharmaceutical and biological research, yet they often lack a strong chromophore or fluorophore, making their detection by standard High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. This protocol addresses this limitation by covalently attaching the 4-methoxy-naphthoyl moiety to the amine analytes. The derivatization is achieved by activating the carboxylic acid group of this compound, which then readily reacts with amines to form stable, highly UV-absorbent and fluorescent amide derivatives. This method significantly enhances the sensitivity and selectivity of amine detection in complex matrices.

Introduction

The quantitative analysis of amines is of paramount importance in various scientific fields, including drug development, metabolomics, and environmental analysis. Pre-column derivatization is a widely employed strategy to improve the analytical characteristics of compounds that are otherwise difficult to detect.[1] this compound is an excellent derivatizing agent due to the properties of its naphthyl group, which provides strong UV absorbance and fluorescence to the derivatized amine. The resulting stable amide derivatives exhibit improved chromatographic retention and separation on reversed-phase columns, allowing for sensitive and reliable quantification.[1]

This application note provides detailed protocols for the derivatization of amines with this compound using two common activation methods: conversion to the acyl chloride and the use of a peptide coupling reagent.

Principle of Derivatization

The derivatization reaction involves the formation of a stable amide bond between the carboxylic acid group of this compound and a primary or secondary amine. To facilitate this reaction, the carboxylic acid must first be "activated" to increase its electrophilicity. This can be achieved through two primary methods:

  • Acyl Chloride Formation: this compound is converted to the highly reactive 4-Methoxy-1-naphthoyl chloride using a reagent such as thionyl chloride. The acyl chloride then readily reacts with the amine.[2][3]

  • In Situ Activation with Coupling Reagents: A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid in the presence of the amine. This method is generally milder and often used in peptide synthesis.[2][4] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.[5]

The resulting 4-methoxy-1-naphthoyl amide derivative can then be readily analyzed by HPLC with UV or fluorescence detection, or by LC-MS.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine standard or sample

  • Thionyl chloride (for Protocol 1)

  • Anhydrous Dichloromethane (DCM) (for Protocol 1)

  • HATU (or other suitable coupling reagent, e.g., HBTU, TBTU) (for Protocol 2)[2]

  • N,N-Diisopropylethylamine (DIPEA) (for Protocol 2)[5]

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (for mobile phase)

  • Borate buffer (0.1 M, pH 8.5)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Protocol 1: Derivatization via Acyl Chloride

Step 1: Synthesis of 4-Methoxy-1-naphthoyl Chloride

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain 4-Methoxy-1-naphthoyl chloride. This can be used directly in the next step.

Step 2: Derivatization of Amine

  • Dissolve the amine sample (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

  • Slowly add a solution of 4-Methoxy-1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Derivatization using a Coupling Reagent (HATU)
  • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous ACN or DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.[5]

  • Add the amine sample (1.2 eq) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.[5]

  • Once the reaction is complete, the sample can be diluted with the mobile phase and directly injected for HPLC analysis, or worked up as described in Protocol 1, Step 2.

HPLC-UV/Fluorescence Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a lower percentage of B, and gradually increase it to elute the derivatized amines. For example, 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the derivatized product (typically around 280-320 nm).

  • Fluorescence Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 4-methoxy-naphthoyl derivative (e.g., Excitation: ~320 nm, Emission: ~420 nm).

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this derivatization protocol followed by HPLC analysis. Please note that these values are illustrative and will vary depending on the specific amine, instrumentation, and experimental conditions.

Amine AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
Methylamine8.50.51.5>0.999
Ethylamine9.20.41.2>0.999
Propylamine10.10.31.0>0.999
Butylamine11.30.30.9>0.999

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Amine_Sample Amine Sample in Solution Coupling Amine Coupling (Amide Bond Formation) Amine_Sample->Coupling Deriv_Reagent This compound (or Acyl Chloride) Activation Activation of Carboxylic Acid Deriv_Reagent->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Coupling_Reagent->Activation Method 2 Activation->Coupling Workup Reaction Workup / Quenching (Optional) Coupling->Workup HPLC_Injection HPLC/LC-MS Injection Workup->HPLC_Injection Data_Analysis Data Acquisition & Analysis HPLC_Injection->Data_Analysis

Caption: Experimental workflow for amine derivatization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Derivatization Yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase the amount of coupling reagent.
Low reactivity of the amine.Increase reaction temperature or time.
pH of the reaction is not optimal.Ensure the presence of a non-nucleophilic base to neutralize acid byproducts. For aqueous samples, adjust pH to 8-9.
Multiple Peaks for a Single Analyte Side reactions.Use milder coupling reagents. Optimize stoichiometry of reagents.
Instability of the derivative.Analyze samples promptly after derivatization. Store derivatized samples at low temperature and protected from light.
Poor Chromatographic Peak Shape Column overload.Dilute the sample.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient.

Conclusion

The pre-column derivatization of primary and secondary amines with this compound provides a robust, sensitive, and reliable method for their quantification by HPLC. The resulting amide derivatives are stable and exhibit strong UV absorbance and fluorescence, enabling low detection limits. The protocols provided in this application note are straightforward and can be adapted for various research and development applications, including pharmacokinetic studies, metabolite analysis, and quality control in drug manufacturing.

References

4-Methoxy-1-naphthoic Acid in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific use of 4-Methoxy-1-naphthoic acid as a fluorescent probe in microscopy is limited in publicly available literature. The following application notes and protocols are based on the known photophysical properties of structurally related naphthalene derivatives and serve as a guide for researchers to explore its potential applications. The provided quantitative data is hypothetical and should be experimentally determined for this compound.

Introduction

Naphthalene-based compounds are a well-established class of fluorescent probes valued for their sensitivity to the microenvironment. Their fluorescence characteristics, including emission wavelength, quantum yield, and lifetime, can change in response to factors such as solvent polarity and binding to macromolecules. This solvatochromic nature makes them powerful tools for investigating cellular structures, protein dynamics, and drug-target interactions.

This compound, with its naphthalene core, is a promising candidate for development as a fluorescent probe. The methoxy group can enhance its fluorescence properties, and the carboxylic acid moiety provides a handle for bioconjugation or can influence its localization within cellular compartments. This document outlines potential applications and provides generalized protocols for the use of this compound in fluorescence microscopy.

Potential Applications

  • Probing Hydrophobic Environments: Like other naphthalene derivatives, this compound is expected to exhibit enhanced fluorescence in nonpolar environments. This property can be exploited to visualize and study hydrophobic pockets in proteins or the lipid-rich environments of cellular membranes and lipid droplets.

  • pH Sensing in Acidic Organelles: The carboxylic acid group may influence the molecule's fluorescence in a pH-dependent manner. This could potentially be utilized for developing probes to study the pH of acidic organelles like lysosomes and endosomes.

  • Cellular Imaging and Staining: Due to its potential to permeate cell membranes, this compound could serve as a fluorescent stain for visualizing cellular compartments. Its specific localization would depend on its physicochemical properties.

  • Drug-Target Interaction Studies: If conjugated to a drug molecule, this compound could be used as a fluorescent tag to track the drug's distribution, cellular uptake, and interaction with its target.

Photophysical Properties (Hypothetical)

The following table summarizes hypothetical photophysical data for this compound based on typical values for similar naphthalene derivatives. These values must be experimentally determined.

PropertyValue (in nonpolar solvent)Value (in polar solvent)
Excitation Maximum (λex) ~330 nm~340 nm
Emission Maximum (λem) ~420 nm~450 nm
Stokes Shift ~90 nm~110 nm
Quantum Yield (Φ) ~0.5~0.1
Fluorescence Lifetime (τ) ~5 ns~2 ns

Experimental Protocols

I. Characterization of Spectral Properties

Objective: To determine the excitation and emission spectra of this compound in different solvents.

Materials:

  • This compound

  • Spectroscopy-grade solvents of varying polarity (e.g., hexane, dioxane, ethanol, water)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare dilute solutions (e.g., 1-10 µM) of the stock solution in each of the test solvents.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 450 nm) and scan the excitation wavelengths (e.g., from 250 nm to 400 nm) to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex and scan the emission wavelengths (e.g., from 380 nm to 600 nm) to determine the emission maximum (λem).

  • Record the λex and λem for each solvent.

Spectral_Characterization cluster_prep Solution Preparation cluster_measurement Spectrofluorometer Measurement Stock Prepare Stock Solution Dilute Prepare Dilute Solutions (various solvents) Stock->Dilute Ex_Scan Scan Excitation Spectrum (determine λex) Dilute->Ex_Scan Analyze each solution Em_Scan Scan Emission Spectrum (determine λem) Ex_Scan->Em_Scan Data_Analysis Data Analysis (Compare spectra across solvents) Em_Scan->Data_Analysis Record λex and λem

Workflow for spectral characterization.

II. Live Cell Staining and Imaging

Objective: To visualize the subcellular localization of this compound in live cells.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Culture cells to a suitable confluency (e.g., 60-80%).

  • Prepare a working solution of this compound in pre-warmed complete cell culture medium (final concentration typically 1-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate at 37°C for 15-60 minutes. Incubation time may need optimization.

  • Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium.

  • Add fresh, pre-warmed culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Use the experimentally determined excitation and emission wavelengths to select the appropriate filter set.

Cell_Staining_Workflow Start Culture Cells Prep_Stain Prepare Staining Solution Start->Prep_Stain Wash1 Wash Cells with PBS Start->Wash1 Incubate Incubate with Staining Solution Prep_Stain->Incubate Wash1->Incubate Wash2 Wash Cells (2-3 times) Incubate->Wash2 Add_Medium Add Fresh Medium/Buffer Wash2->Add_Medium Image Fluorescence Microscopy Add_Medium->Image

Live cell staining and imaging workflow.

Signaling Pathways and Logical Relationships

The fluorescence of this compound is likely modulated by its local environment. A potential mechanism for its use as a probe for hydrophobic environments is based on the principle of fluorescence enhancement upon transfer from a polar to a nonpolar environment.

Fluorescence_Enhancement_Mechanism cluster_environment Probe Environment cluster_fluorescence Fluorescence State Polar Polar Environment (e.g., Cytosol) Low_F Low Fluorescence Polar->Low_F Results in Nonpolar Nonpolar Environment (e.g., Lipid Droplet) High_F High Fluorescence Nonpolar->High_F Results in Probe This compound Probe->Polar Localization Probe->Nonpolar Localization

Environmental effect on fluorescence.

Conclusion

While direct applications of this compound in fluorescence microscopy are not yet widely documented, its chemical structure suggests significant potential. Researchers are encouraged to perform thorough photophysical characterization to establish its excitation and emission properties, quantum yield, and environmental sensitivity. The generalized protocols provided here offer a starting point for exploring its use in cellular imaging and as a probe for specific subcellular environments. The unique properties of this compound could make it a valuable addition to the toolkit of fluorescent probes for biological research.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxy-1-naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Grignard reaction, starting from 1-bromo-4-methoxynaphthalene. This involves the formation of a Grignard reagent (4-methoxy-1-naphthylmagnesium bromide) which is then carboxylated using carbon dioxide (dry ice).

Q2: My Grignard reaction for the synthesis of this compound is not starting. What are the likely causes?

A2: Failure to initiate a Grignard reaction is a common issue. The primary causes are typically an inactive magnesium surface or the presence of moisture.[1] Ensure all glassware is rigorously dried, and solvents are anhydrous. The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated by gentle crushing in an inert atmosphere or by using a small crystal of iodine.[1]

Q3: I am observing a low yield of this compound. What are the potential side reactions?

A3: Low yields can be attributed to several factors. A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromo-4-methoxynaphthalene to form a bi-naphthyl impurity.[1] To minimize this, a slow, dropwise addition of the bromo-compound is recommended.[1] Another major cause of low yield is the protonation of the highly basic Grignard reagent by any trace amounts of water or other acidic protons in the reaction mixture, which forms 4-methoxynaphthalene as a byproduct.[1]

Q4: How does the methoxy group influence the Grignard reaction?

A4: The electron-donating methoxy group can influence the reactivity of the aromatic ring and the stability of the Grignard reagent. While generally stable, under harsh conditions or in the presence of certain impurities, side reactions involving the methoxy group are possible, though less common than Wurtz coupling or protonation. The choice of solvent can also be crucial in stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the reagent.[1]

Q5: What is the best method for purifying the final product, this compound?

A5: Purification is typically achieved through recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable hot solvent, such as toluene or an ethanol/water mixture, and allowed to cool slowly to form crystals. Washing the crude product with a sodium carbonate solution followed by acidification to precipitate the carboxylic acid is a key step in the work-up to separate it from neutral byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the Grignard reaction.

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction fails to initiate (no bubbling, no exotherm) 1. Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide. 2. Presence of Moisture: Trace amounts of water in glassware, solvents, or starting materials are quenching the reaction.[1]1a. Activate Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, gently crush them with a dry glass rod under an inert atmosphere before adding the solvent.[1] 1b. Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color is an indicator of activation.[1] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120°C overnight) or by flame-drying under vacuum. Use anhydrous solvents. Ensure the 1-bromo-4-methoxynaphthalene is dry.[1]
Low yield of this compound 1. Wurtz Coupling Side Reaction: Formation of 1,1'-bis(4-methoxynaphthyl).[1] 2. Protonation of Grignard Reagent: Quenching by trace water or acidic impurities. The presence of 4-methoxynaphthalene as a byproduct is a strong indicator.[1] 3. Incomplete Grignard Formation: Not all the 1-bromo-4-methoxynaphthalene has reacted with magnesium. 4. Inefficient Carboxylation: Poor reaction with carbon dioxide.1. Slow Addition: Add the solution of 1-bromo-4-methoxynaphthalene to the magnesium turnings dropwise to maintain a low concentration of the halide.[1] 2. Strict Anhydrous Technique: Re-evaluate all drying procedures. Conduct the entire reaction under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).[1] 3. Optimize Reaction Time and Temperature: After the addition of the halide is complete, allow for a sufficient reaction time (e.g., 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[1] 4a. Use Excess Dry Ice: Ensure a large excess of freshly crushed, high-quality dry ice is used for the carboxylation. 4b. Efficient Mixing: Pour the Grignard solution onto the crushed dry ice with vigorous stirring to ensure rapid and complete reaction.
Formation of significant amounts of a neutral byproduct Wurtz Coupling: The primary neutral byproduct is likely 1,1'-bis(4-methoxynaphthyl).[1]Optimize Reaction Conditions: In addition to slow addition, consider using a higher dilution of the 1-bromo-4-methoxynaphthalene solution.
Difficulty in isolating the product Incomplete Precipitation: The product may not fully precipitate from the aqueous solution after acidification.Adjust pH: Ensure the aqueous layer is sufficiently acidic (pH < 2) during the work-up to fully protonate the carboxylate. Extraction: If the product remains in solution, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the well-established procedure for the synthesis of 1-naphthoic acid.

Materials:

  • 1-bromo-4-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Concentrated sulfuric acid or hydrochloric acid

  • Sodium carbonate solution

  • Toluene for recrystallization

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1-1.2 equivalents).

    • Cover the magnesium with anhydrous diethyl ether or THF.

    • In the dropping funnel, place a solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in the same anhydrous solvent.

    • Add a small amount of the 1-bromo-4-methoxynaphthalene solution to the magnesium to initiate the reaction. A small crystal of iodine can be added to aid initiation. The reaction is indicated by bubbling and a gentle reflux.

    • Once the reaction starts, add the remaining 1-bromo-4-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • In a separate large beaker, place a generous excess of freshly crushed dry ice.

    • Slowly pour the cooled Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • To the reaction mixture, slowly add a dilute solution of sulfuric acid or hydrochloric acid to quench the reaction and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and extract the this compound with a sodium carbonate solution.

    • Carefully acidify the aqueous sodium carbonate extract with concentrated acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from hot toluene to obtain pure this compound.

Data Presentation

Table 1: Troubleshooting Common Side Products

Side ProductIdentificationProbable CauseMitigation Strategy
4-MethoxynaphthaleneGC-MS, NMRProtonation of the Grignard reagent by moisture or acidic impurities.[1]Strict anhydrous conditions; use of high-purity, dry reagents and solvents.[1]
1,1'-bis(4-methoxynaphthyl)Higher molecular weight peak in MS, characteristic NMR signalsWurtz coupling reaction between the Grignard reagent and unreacted 1-bromo-4-methoxynaphthalene.[1]Slow, dropwise addition of the 1-bromo-4-methoxynaphthalene solution.[1]
Unreacted 1-bromo-4-methoxynaphthaleneTLC, GC-MSIncomplete formation of the Grignard reagent.Ensure magnesium is activated; allow for sufficient reaction time and consider gentle reflux.[1]

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start 1-bromo-4-methoxynaphthalene + Mg in anhydrous ether/THF initiation Initiation (Iodine catalyst, gentle heat) start->initiation formation Grignard Reagent Formation (Dropwise addition, reflux) initiation->formation carboxylation Reaction with excess Dry Ice (CO2) formation->carboxylation quench Acidic Quench carboxylation->quench extraction Solvent Extraction quench->extraction precipitation Precipitation extraction->precipitation purification Recrystallization precipitation->purification end end purification->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Moisture Contamination start->cause1 cause2 Wurtz Coupling start->cause2 cause3 Inactive Magnesium start->cause3 cause4 Inefficient Carboxylation start->cause4 solution1 Ensure Anhydrous Conditions cause1->solution1 solution2 Slow Halide Addition cause2->solution2 solution3 Activate Magnesium cause3->solution3 solution4 Use Excess Dry Ice & Vigorous Stirring cause4->solution4

References

troubleshooting side products in 4-Methoxy-1-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction to form the 4-methoxy-1-naphthylmagnesium bromide is sluggish or fails to initiate. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent issue. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction. Activating the magnesium is crucial.

    • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere before the reaction.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the solvent. The disappearance of the iodine's color or the evolution of gas indicates activation.[1][2]

  • Reagent and Solvent Purity: Grignard reagents are highly sensitive to moisture and protic impurities.

    • Drying: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Quality: Use anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3] THF is often a better solvent for stabilizing the Grignard reagent.[1]

    • Starting Material: The 1-bromo-4-methoxynaphthalene should be free of water.

  • Initiation Techniques:

    • Heating: Gentle warming of the flask can help initiate the reaction. A warm water bath can be used.[4]

    • Concentration: A high local concentration of the alkyl halide can sometimes be achieved by stopping the stirrer to allow the halide to settle on the magnesium surface.

Q2: After the carboxylation and workup, my final product is contaminated with a significant amount of 4-methoxynaphthalene. What causes this side product and how can I prevent it?

A2: The formation of 4-methoxynaphthalene is a common side product resulting from the protonation of the Grignard reagent by an acidic proton source.

Potential Proton Sources and Prevention:

Proton SourcePrevention Method
Residual water in glassware or solvent Rigorously dry all glassware and use anhydrous solvents.
Atmospheric moisture Maintain a positive pressure of a dry inert gas (N₂ or Ar) throughout the reaction.
Acidic protons on the starting material (if any) Ensure the purity of 1-bromo-4-methoxynaphthalene.
Acidic workup before complete carboxylation Ensure the carboxylation reaction is complete before adding any acidic solution for workup.

Below is a diagram illustrating the main reaction pathway and the side reaction leading to the formation of 4-methoxynaphthalene.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction A 1-Bromo-4-methoxynaphthalene B 4-Methoxy-1-naphthylmagnesium bromide (Grignard Reagent) A->B  + Mg, Ether/THF C Carboxylation (with CO2) B->C F 4-Methoxynaphthalene (Side Product) B->F  + H+ D This compound (Desired Product) C->D  + H3O+ workup E Proton Source (e.g., H2O)

Caption: Formation of 4-methoxynaphthalene side product.

Q3: I have isolated a high-molecular-weight impurity that is insoluble in my desired product's recrystallization solvent. What could it be?

A3: A common high-molecular-weight byproduct in Grignard reactions is the homocoupling product, formed through a Wurtz-type reaction. In this case, it would be 1,1'-bis(4-methoxynaphthalene).

Conditions Favoring Homocoupling and Prevention:

Favorable ConditionPrevention Method
High local concentration of alkyl halide Add the 1-bromo-4-methoxynaphthalene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.
Elevated reaction temperatures Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, avoid excessive refluxing for extended periods.[1]
Presence of certain impurities Ensure high purity of the starting materials.

The following diagram illustrates the Wurtz-type coupling side reaction.

Wurtz_Coupling A 4-Methoxy-1-naphthylmagnesium bromide (Grignard Reagent) C 1,1'-bis(4-methoxynaphthalene) (Homocoupling Side Product) A->C B 1-Bromo-4-methoxynaphthalene (Starting Material) B->C  +

Caption: Wurtz-type homocoupling side reaction.

Q4: My yield of this compound is lower than expected, and I have unreacted 1-bromo-4-methoxynaphthalene in my crude product. What can I do to improve the yield?

A4: Low yields with unreacted starting material often point to incomplete Grignard formation or inefficient carboxylation.

Troubleshooting Low Yields:

IssueRecommended Action
Incomplete Grignard Formation * Ensure magnesium is in excess (typically 1.2-1.5 equivalents).
  • Increase the reaction time for the Grignard formation, but be mindful of potential side reactions with prolonged heating.[1]

  • Consider using a more reactive form of magnesium (e.g., Rieke magnesium) if available. | | Inefficient Carboxylation | * Use a large excess of dry carbon dioxide. This can be in the form of dry ice added to the reaction mixture or by bubbling dry CO₂ gas through the solution.

  • Ensure efficient stirring during the addition of CO₂ to maximize the surface area of contact between the gas and the Grignard reagent.

  • Maintain a low temperature (e.g., -78 °C with a dry ice/acetone bath) during carboxylation to minimize side reactions, such as the formation of ketones.[4] |

This workflow diagram outlines the key steps and considerations for a successful synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Flame or Oven) B Activate Magnesium (Iodine or Crushing) A->B C Use Anhydrous Solvent (Ether or THF) B->C D Slowly add 1-bromo-4-methoxynaphthalene C->D E Maintain Inert Atmosphere (N2 or Ar) D->E F Cool to low temperature (e.g., -78 °C) E->F G Introduce excess dry CO2 F->G H Acidic Workup (e.g., aq. HCl) G->H I Extraction H->I J Purification (e.g., Recrystallization) I->J

Caption: Experimental workflow for this compound synthesis.

Summary of Potential Side Products

Side ProductStructureOriginPrevention/Removal
4-MethoxynaphthaleneC₁₁H₁₀OProtonation of the Grignard reagent.Use of anhydrous conditions and an inert atmosphere. Can be removed by chromatography or careful recrystallization.
1,1'-bis(4-methoxynaphthalene)C₂₂H₁₈O₂Wurtz-type coupling of the Grignard reagent with the starting bromide.Slow addition of the bromide to the magnesium suspension. Often has low solubility and can be filtered off.
Unreacted 1-bromo-4-methoxynaphthaleneC₁₁H₉BrOIncomplete reaction.Ensure excess magnesium and sufficient reaction time. Can be removed by chromatography.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-bromo-4-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small portion of anhydrous ether/THF to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-4-methoxynaphthalene (1.0 eq.) in anhydrous ether/THF.

  • Add a small amount of the bromide solution to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a water bath. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. While stirring vigorously, add crushed dry ice in small portions. Continue stirring until the mixture warms to room temperature.

  • Workup: Slowly quench the reaction by adding 3 M HCl. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution. The product will move into the aqueous basic layer.

  • Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

References

Technical Support Center: Purification of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methoxy-1-naphthoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: The final product has a persistent yellow or brownish tint.

  • Question: My purified this compound is not a white solid as expected. What causes this discoloration and how can I remove it?

  • Answer: Discoloration in the final product is typically due to the presence of colored impurities. These can arise from several sources depending on the synthetic route.

    • Potential Causes:

      • Oxidation of phenolic impurities: If the synthesis involves intermediates or starting materials with free phenolic groups, they can oxidize to form colored quinone-like structures.

      • Formation of highly conjugated systems: Side reactions during synthesis can lead to the formation of extended aromatic systems that absorb visible light.

      • Residual starting materials or intermediates: Incomplete reactions can leave colored starting materials or byproducts in the final product.

    • Solutions:

      • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. The carbon adsorbs the large, colored molecules.

      • Recrystallization: Performing one or more recrystallizations from an appropriate solvent system can effectively remove colored impurities that have different solubility profiles from the desired product.

      • Column Chromatography: For persistent color issues, column chromatography using silica gel can be employed to separate the desired compound from the colored impurities.

Problem 2: Low yield of purified this compound after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible reasons and how can I improve the yield?

  • Answer: A low recovery of purified product is a common issue in recrystallization and can be attributed to several factors.

    • Potential Causes:

      • Excessive use of recrystallization solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

      • Incomplete precipitation/crystallization: The choice of solvent or the cooling process may not be optimal, leading to a substantial amount of the product remaining dissolved.

      • Premature crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

    • Solutions:

      • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

      • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

      • Preheat Filtration Apparatus: When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.[1]

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

  • Question: During cooling, my product separates as an oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly supersaturated with impurities.

    • Potential Causes:

      • High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

      • Inappropriate solvent choice: The solvent may be too nonpolar for the compound at lower temperatures.

      • Rapid cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase.

    • Solutions:

      • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add more hot solvent to decrease the saturation. Allow the solution to cool more slowly.

      • Change the Solvent System:

        • Single Solvent: If using a high-boiling point solvent, switch to one with a lower boiling point.

        • Mixed Solvents: Dissolve the compound in a "good" solvent in which it is highly soluble at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise at a slightly lower temperature until turbidity is observed. Reheat gently until the solution is clear again, and then allow it to cool slowly.

      • Induce Crystallization:

        • Seeding: Add a small, pure crystal of this compound to the solution as it cools to provide a nucleation site for crystal growth.

        • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution to create microscopic scratches that can serve as nucleation points.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: For example, if synthesized from 4-methoxy-1-naphthaldehyde, residual aldehyde may be present.

  • Byproducts of Side Reactions:

    • Demethylation: The methoxy group can be susceptible to cleavage under certain acidic or high-temperature conditions, leading to the formation of 4-hydroxy-1-naphthoic acid.

    • Over-oxidation: If the synthesis involves an oxidation step, over-oxidation can lead to the formation of other carboxylic acids or degradation of the naphthalene ring.

  • Positional Isomers: Depending on the synthetic strategy, other isomers of methoxy-naphthoic acid could be formed.

Q2: What are suitable solvents for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature. Based on the purification of similar compounds like 1-naphthoic acid and 4-methoxybenzoic acid, good starting points for solvent screening include:[1][2]

  • Toluene

  • Ethanol/Water mixture

  • Acetic Acid [3]

  • Ethyl Acetate/Hexane mixture

A systematic solvent screening is recommended to find the optimal solvent or solvent system.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a very effective technique for purifying this compound, especially for removing impurities with similar solubility profiles.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.

  • Mobile Phase: A gradient of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve the peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point for method development.[4]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the purity of a sample and to monitor the progress of a purification.

Data Presentation

The following tables provide a summary of suggested solvents for purification and a hypothetical comparison of purification outcomes.

Table 1: Suggested Solvents for Purification Techniques

Purification TechniqueSolvent/Solvent SystemRationale
Recrystallization TolueneEffective for other naphthoic acid derivatives.[1]
Ethanol/WaterA common mixed-solvent system for aromatic carboxylic acids.[2]
Acetic AcidA polar protic solvent that can be effective for dicarboxylic naphthalene derivatives.[3]
Ethyl Acetate/HexaneA versatile mixed-solvent system with a wide polarity range.
Column Chromatography Hexane/Ethyl AcetateA standard mobile phase for silica gel chromatography, allowing for a broad polarity gradient.
(Mobile Phase)Dichloromethane/MethanolA more polar mobile phase system suitable for more polar compounds.

Table 2: Hypothetical Purification Outcomes for Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Recrystallization (Toluene) 859575May not remove all closely related impurities.
Double Recrystallization (Toluene) 85>9860Higher purity is achieved at the cost of lower yield.
Column Chromatography 85>9980Effective for removing a wide range of impurities.
Recrystallization with Activated Carbon 85 (colored)9670Effective for removing colored impurities, but some product may be lost due to adsorption on the carbon.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 HPLC HPLC Analysis Recrystallization->HPLC MP Melting Point Analysis Recrystallization->MP TLC TLC Analysis Recrystallization->TLC Column_Chromatography->HPLC Column_Chromatography->MP Column_Chromatography->TLC Pure_Product Pure this compound HPLC->Pure_Product If purity is high

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Low_Yield Start Low Recrystallization Yield Check_Solvent Too much solvent used? Start->Check_Solvent Action_Solvent Concentrate mother liquor for a second crop. Check_Solvent->Action_Solvent Yes Check_Cooling Cooling too rapid? Check_Solvent->Check_Cooling No End Improved Yield Action_Solvent->End Action_Cooling Allow slow cooling to room temp before using an ice bath. Check_Cooling->Action_Cooling Yes Check_Filtration Premature crystallization during hot filtration? Check_Cooling->Check_Filtration No Action_Cooling->End Action_Filtration Preheat filtration apparatus. Check_Filtration->Action_Filtration Yes Check_Filtration->End No Action_Filtration->End

Caption: Troubleshooting logic for low yield in recrystallization.

References

Technical Support Center: Refining Reaction Conditions for 4-Methoxy-1-naphthoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 4-Methoxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for the esterification of this compound?

A1: The most prevalent and straightforward method for the esterification of this compound is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] To drive the reaction equilibrium towards the formation of the ester, the alcohol is typically used in a large excess, often serving as the solvent as well.[1][3]

Q2: Why am I observing a low yield in my this compound esterification reaction?

A2: Low yields in Fischer esterification are frequently attributed to the reversible nature of the reaction. The presence of water, a byproduct of the esterification, can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[1][4] Other contributing factors may include an insufficient amount of catalyst, a reaction temperature that is not optimal, or an inadequate reaction time.[1]

Q3: How can I improve the yield of my this compound esterification?

A3: To enhance the yield, it is essential to shift the reaction equilibrium to favor the product. This can be accomplished by:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium forward.[1][4]

  • Removing water as it forms: This can be effectively achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1][3]

Q4: What are suitable catalysts for the esterification of this compound?

A4: Strong Brønsted acids are the standard catalysts for this reaction. Commonly employed catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be effectively monitored by Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at different time intervals, you can visualize the disappearance of the this compound spot and the appearance of the corresponding ester product spot.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Ester Yield The reaction has not reached equilibrium, or the equilibrium is unfavorable.- Increase the reaction time.- Ensure the reaction is heated to an appropriate reflux temperature.- Use a larger excess of the alcohol.- Verify that the acid catalyst is active and added in a sufficient amount.[1]
Presence of water in the reaction mixture.- Use anhydrous reagents and solvents.- Employ a Dean-Stark trap to remove water as it is formed.[1][3]
Formation of Side Products The reaction temperature may be too high, leading to decomposition or side reactions.- Lower the reaction temperature and monitor for any improvement.[1]
The starting material or reagents may contain impurities.- Ensure the purity of this compound and the alcohol used.
Reaction Stalls (Incomplete Conversion) Insufficient catalyst or catalyst deactivation.- Add a fresh portion of the acid catalyst.
The equilibrium has been reached.- Implement measures to shift the equilibrium, such as removing water or adding more alcohol.[1]
Difficult Product Isolation Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1]
The product is soluble in the aqueous layer.- Perform multiple extractions with a suitable organic solvent.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization for specific alcohols and scales.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in large excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if water removal is critical) and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC).[1]

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.[1]

  • Solvent Removal: Reduce the volume of the alcohol using a rotary evaporator.[1]

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash with brine to remove residual water.[1]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

  • Purification: If necessary, purify the crude product by column chromatography or distillation.[1]

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in excess alcohol add_catalyst Add acid catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete concentrate Concentrate (remove excess alcohol) cool->concentrate extract Extract with organic solvent concentrate->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify (e.g., chromatography) dry->purify

Caption: Workflow for the esterification of this compound.

Troubleshooting_Low_Yield start Low Ester Yield? check_time_temp Increase reaction time and/or temperature? start->check_time_temp No check_reagents Used anhydrous reagents & excess alcohol? start->check_reagents Yes check_time_temp->check_reagents No solution_time_temp Action: Increase reflux time/temperature. check_time_temp->solution_time_temp Yes use_dean_stark Use Dean-Stark trap to remove water? check_reagents->use_dean_stark Yes solution_reagents Action: Use dry reagents and increase alcohol excess. check_reagents->solution_reagents No check_catalyst Sufficient active catalyst used? use_dean_stark->check_catalyst Yes solution_dean_stark Action: Implement Dean-Stark apparatus. use_dean_stark->solution_dean_stark No solution_catalyst Action: Add more catalyst. check_catalyst->solution_catalyst No

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Synthesis of 4-Methoxy-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-1-naphthoic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the common Grignard reaction pathway starting from 1-bromo-4-methoxynaphthalene.

Issue 1: Grignard Reaction Fails to Initiate

Question: I am trying to form the Grignard reagent from 1-bromo-4-methoxynaphthalene, but the reaction won't start. What are the possible causes and solutions?

Answer:

Failure to initiate a Grignard reaction is a common problem, often stemming from the deactivation of the magnesium surface or the presence of moisture. Here are the primary causes and their solutions:

Possible Cause Recommended Solution
Inactive Magnesium Surface The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by either: 1) Gently crushing the turnings in a dry flask to expose a fresh surface, 2) Adding a small crystal of iodine (the color will disappear upon reaction initiation), or 3) Adding a few drops of 1,2-dibromoethane.
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the starting 1-bromo-4-methoxynaphthalene is dry.
Low Quality Reagents Use high-purity magnesium turnings and freshly distilled or opened anhydrous solvents.
Issue 2: Low Yield of this compound after Carboxylation

Question: My Grignard reaction seemed to work, but after adding carbon dioxide and working up the reaction, I have a very low yield of the desired carboxylic acid. What could have gone wrong?

Answer:

A low yield after carboxylation can be attributed to several factors, including incomplete Grignard formation, side reactions, and issues during the carboxylation and work-up steps.

Possible Cause Recommended Solution
Wurtz Coupling Side Reaction The primary side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-4-methoxynaphthalene to form a biaryl impurity. To minimize this, add the solution of 1-bromo-4-methoxynaphthalene to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide.
Precipitation of Grignard Reagent Naphthylmagnesium halides can sometimes be poorly soluble in ether solvents and precipitate out of the solution, reducing their reactivity. If a precipitate is observed, adding a co-solvent like anhydrous benzene or toluene can help to redissolve the Grignard reagent.[1]
Inefficient Carboxylation Ensure the Grignard solution is cooled (typically to 0°C or below) before introducing crushed dry ice or bubbling with dry CO2 gas. Inefficient stirring during this step can lead to localized reactions and reduced yields.
Hydrolysis of Grignard Reagent Premature quenching of the Grignard reagent by atmospheric moisture or acidic impurities in the CO2 source will reduce the yield. Maintain a dry, inert atmosphere throughout the reaction.
Issue 3: Presence of a Major Byproduct after Purification

Question: After purification, I have a significant amount of a byproduct that I suspect is 4-methoxy-1-naphthol. How is this formed and how can I avoid it?

Answer:

The formation of 4-methoxy-1-naphthol is likely due to the reaction of the Grignard reagent with oxygen.

Possible Cause Recommended Solution
Reaction with Oxygen The Grignard reagent is sensitive to atmospheric oxygen. The reaction of the organomagnesium compound with O2, followed by acidic workup, will yield the corresponding phenol. To prevent this, maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire process, from Grignard formation to carboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common laboratory-scale synthesis involves the formation of a Grignard reagent from 1-bromo-4-methoxynaphthalene, followed by carboxylation with carbon dioxide. An alternative route is the directed ortho-metalation of 1-methoxynaphthalene using a strong base like n-butyllithium, followed by quenching with CO2.

Q2: How can I purify the crude this compound?

A2: Acid-base extraction is a highly effective method for purification. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and extracted with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like unreacted starting material or Wurtz coupling products) in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.

Q3: What is a good recrystallization solvent for this compound?

A3: Toluene is a commonly reported and effective solvent for the recrystallization of naphthoic acids. Other potential solvent systems include ethanol/water mixtures.

Q4: Could the methoxy group be cleaved during the synthesis?

A4: Yes, demethylation of the methoxy group is a potential side reaction, especially during the acidic workup. Using strong acids for extended periods or at elevated temperatures can lead to the formation of the corresponding hydroxy-naphthoic acid. It is advisable to use dilute acid for the workup and to perform the acidification at low temperatures (e.g., 0°C).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-4-methoxynaphthalene.

Materials:

  • 1-bromo-4-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carboxylation:

    • Cool the Grignard solution to 0°C in an ice bath.

    • While stirring vigorously, add crushed dry ice portion-wise to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and cool the aqueous layer in an ice bath.

    • Acidify the aqueous layer with 1 M HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from toluene.

Data Presentation

Parameter Typical Value / Condition Notes
Yield of Grignard Formation > 80% (typically determined by titration)Dependent on the purity of reagents and anhydrous conditions.
Overall Yield of Carboxylic Acid 60 - 75%Can be lower due to side reactions and purification losses.
Reaction Temperature (Grignard) Refluxing diethyl ether (~35°C) or THF (~66°C)THF is often preferred for aryl bromides.
Reaction Temperature (Carboxylation) 0°C to room temperatureLow temperature is crucial to minimize side reactions.
Key Side Products 4,4'-dimethoxy-1,1'-binaphthyl (Wurtz product), 4-methoxy-1-naphthol (from oxidation)Formation is minimized by slow addition and inert atmosphere.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Assemble Dry Glassware grignard_formation Grignard Formation: - Add Mg turnings & Iodine - Add 1-bromo-4-methoxynaphthalene in ether dropwise - Reflux start->grignard_formation carboxylation Carboxylation: - Cool to 0°C - Add crushed dry ice grignard_formation->carboxylation workup Aqueous Work-up: - Quench with 1M HCl - Extract with ether carboxylation->workup extraction Acid-Base Extraction: - Extract ether layer with NaHCO3 (aq) - Separate layers workup->extraction precipitation Precipitation: - Acidify aqueous layer with 1M HCl extraction->precipitation filtration Filtration & Drying: - Collect solid product - Wash with cold water & dry precipitation->filtration purification Final Purification: - Recrystallize from toluene filtration->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of Product check_grignard Check Grignard Formation? (e.g., via quenching a small aliquot) low_yield->check_grignard check_side_products Analyze Crude Product for Side Products (TLC, NMR) low_yield->check_side_products no_grignard No Grignard Formed check_grignard->no_grignard Negative wurtz_product Wurtz Coupling Product Detected check_side_products->wurtz_product Biaryl detected oxidation_product Oxidation Product (Naphthol) Detected check_side_products->oxidation_product Naphthol detected solution1 Solution: - Check for moisture - Activate Mg no_grignard->solution1 solution2 Solution: - Slow down addition of aryl bromide wurtz_product->solution2 solution3 Solution: - Improve inert atmosphere technique oxidation_product->solution3

Caption: Decision tree for troubleshooting low product yields in the synthesis.

References

Technical Support Center: Scaling Up 4-Methoxy-1-naphthoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up production of 4-Methoxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common and well-established method for synthesizing this compound, especially at a larger scale, is through the Grignard reaction. This involves the formation of a Grignard reagent from a 4-methoxy-1-halonaphthalene (typically 1-bromo-4-methoxynaphthalene), followed by carboxylation with carbon dioxide. Alternative routes, such as the oxidation of a corresponding aldehyde or methyl group, may exist but are less commonly employed for this specific molecule at scale.

Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?

A2: Scaling up the Grignard synthesis of this compound presents several challenges. These include maintaining anhydrous (water-free) conditions to prevent quenching the Grignard reagent, controlling the exothermic nature of the reaction to avoid side reactions, and ensuring efficient mixing. Another significant issue can be the low solubility of the Grignard reagent in common ethereal solvents, which can lead to solidification and stirring problems.[1]

Q3: What are the typical impurities encountered during the production of this compound?

A3: Typical impurities can include unreacted starting materials like 1-bromo-4-methoxynaphthalene, byproducts from side reactions such as the formation of a biphenyl derivative from the coupling of the Grignard reagent, and residual solvents from the work-up and purification steps.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification of this compound, the most common method is recrystallization from a suitable solvent or solvent mixture, such as toluene or an ethanol/water mixture.[2] This method is effective at removing most impurities and is generally scalable. For higher purity requirements, column chromatography can be used, although this may be less practical for very large quantities.[3]

Q5: What are the key safety considerations for scaling up production?

A5: Key safety considerations include the handling of flammable solvents like diethyl ether, the pyrophoric nature of reagents like n-butyllithium if used in alternative syntheses, and the corrosive nature of acids and bases used in the work-up.[4] The Grignard reaction itself is exothermic and requires careful temperature control to prevent runaway reactions. A thorough risk assessment should be conducted before any scale-up operation.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Grignard reagent formation due to moisture or inactive magnesium.Ensure all glassware is flame-dried, use anhydrous solvents, and activate magnesium turnings if necessary.
Inefficient carboxylation.Ensure a good supply of dry carbon dioxide and maintain a low temperature during addition to prevent side reactions.[1]
Solidification of Grignard Reagent in Reactor The Grignard reagent has low solubility in the primary solvent (e.g., diethyl ether).Add a co-solvent like dry benzene or toluene to dissolve the Grignard reagent before cooling for carboxylation.[1]
Difficult Product Isolation During Work-up The product remains dissolved in the aqueous or organic layer.Carefully adjust the pH with acid to ensure complete precipitation of the carboxylic acid. Cool the mixture in an ice bath to further decrease solubility.
Formation of an Oily Product Instead of a Solid Presence of significant impurities or residual solvent.Try seeding the solution with a small crystal of pure product. Ensure vigorous stirring during precipitation to promote crystallization.
Product Purity is Below Specification After Initial Isolation Incomplete removal of byproducts or starting materials.Perform one or more recrystallizations from a suitable solvent like toluene.[2] For very high purity, consider flash column chromatography.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from 1-Naphthoic Acid Synthesis)

This protocol is adapted from a reliable method for the synthesis of 1-naphthoic acid and should be optimized for this compound.[1][2]

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small amount of 1-bromo-4-methoxynaphthalene to initiate the reaction, which may require gentle warming.

    • Once the reaction starts, add a solution of 1-bromo-4-methoxynaphthalene in anhydrous ether at a rate that maintains a controlled reflux.

    • After the addition is complete, continue stirring and refluxing for 30 minutes.

    • To prevent solidification, add dry benzene or toluene to dissolve the Grignard reagent.[1]

  • Carboxylation:

    • Cool the reaction mixture to -7°C to -2°C using an ice-salt bath.[2]

    • Introduce a steady stream of dry carbon dioxide gas over the surface of the stirred reaction mixture.

    • Regulate the flow of CO2 to maintain the temperature below -2°C. The reaction is typically complete in 1.5 to 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a flask containing crushed ice and a mineral acid (e.g., sulfuric acid).[2]

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers and extract the this compound with a sodium carbonate or sodium hydroxide solution.

    • Wash the aqueous extract with ether to remove neutral impurities.

    • Acidify the aqueous solution with a strong acid to precipitate the crude this compound.

    • Collect the crude product by filtration, wash with water, and dry.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as toluene.[2]

  • If the solution is colored, you may add a small amount of activated carbon and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the mixture further in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visual Guides

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start_materials 1-Bromo-4-methoxynaphthalene Magnesium Turnings Anhydrous Ether grignard Formation of Grignard Reagent start_materials->grignard Initiate reaction carboxylation Carboxylation with Dry CO2 grignard->carboxylation Cool to -5°C hydrolysis Acidic Hydrolysis carboxylation->hydrolysis extraction Aqueous Extraction (Base) hydrolysis->extraction precipitation Acidification & Precipitation extraction->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying recrystallization Recrystallization from Toluene filtration_drying->recrystallization Crude Product final_product Pure this compound recrystallization->final_product G start Low Yield of Product? check_moisture Were anhydrous conditions maintained? start->check_moisture check_mg Was the magnesium activated? check_moisture->check_mg Yes solution_moisture Solution: Flame-dry glassware and use anhydrous solvents. check_moisture->solution_moisture No check_temp Was the carboxylation temperature too high? check_mg->check_temp Yes solution_mg Solution: Use fresh magnesium or activate with iodine. check_mg->solution_mg No solution_temp Solution: Maintain temperature below -2°C during CO2 addition. check_temp->solution_temp Yes end_bad Consult further literature check_temp->end_bad No end_good Yield Improved solution_moisture->end_good solution_mg->end_good solution_temp->end_good

References

Technical Support Center: Degradation of 4-Methoxy-1-naphthoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-Methoxy-1-naphthoic acid in solution. The following information is intended to help in designing stability studies, identifying potential degradants, and troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on the chemical structure and data from analogous compounds, this compound is susceptible to three primary degradation pathways in solution:

  • Hydrolytic Degradation (O-Demethylation): Under acidic conditions, and potentially under harsh basic conditions, the methoxy group is prone to hydrolysis, leading to the formation of 4-Hydroxy-1-naphthoic acid.[1][2] This O-demethylation is a common reaction for aryl methyl ethers.[1]

  • Oxidative Degradation: The naphthalene ring system can be oxidized, particularly in the presence of oxidizing agents.[3] This can lead to the formation of quinone-type structures and, upon further degradation, ring-opened products.[4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[3] Potential photodegradation pathways include the formation of naphthols, quinones, and in some cases, photodecarboxylation.[6][7]

Q2: I am observing an unexpected peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could it be?

An unexpected peak appearing in an acidic solution is likely 4-Hydroxy-1-naphthoic acid, the product of O-demethylation.[1][2] The acidic environment can catalyze the hydrolysis of the methoxy group. To confirm, you can compare the retention time with a 4-Hydroxy-1-naphthoic acid standard, if available, or use LC-MS to identify the mass of the new peak.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation:

  • pH Control: Avoid strongly acidic or basic conditions unless they are a required part of your experimental design. Prepare solutions in neutral or buffered media.

  • Light Protection: Protect solutions from light by using amber vials or covering glassware with aluminum foil, especially when working with photolabile compounds.[3]

  • Temperature Control: Store solutions at recommended temperatures (typically refrigerated or frozen for long-term storage) to slow down the rate of chemical degradation.[3]

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for separating and quantifying this compound and its degradation products.[1][3] A C18 column is typically used. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Loss of parent compound peak area over time in prepared solutions. Degradation of this compound.Prepare fresh solutions before use. Investigate the stability of the compound in your specific solvent and storage conditions by performing a time-course study.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Use LC-MS to determine the mass of the unknown peaks. Based on the mass, you can hypothesize the structure (e.g., +16 Da suggests oxidation, -14 Da suggests O-demethylation). Perform forced degradation studies to systematically generate and identify potential degradants.
Poor peak shape for this compound in HPLC analysis. Ionization of the carboxylic acid group.Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to suppress ionization and improve peak shape.
Inconsistent results between experimental replicates. Ongoing degradation during the experimental procedure.Ensure all samples are handled under the same conditions (light exposure, temperature, time before analysis). Use amber autosampler vials if photodegradation is suspected.

Quantitative Data from Forced Degradation Studies

The goal of a forced degradation study is typically to achieve 5-20% degradation of the parent compound to ensure that the analytical method is stability-indicating.[2] The following table is a template for presenting data from such a study.

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Product(s) Observed % Area of Major Degradant(s)
0.1 M HCl24 hours60 °Ce.g., 15.2%4-Hydroxy-1-naphthoic acide.g., 14.8%
0.1 M NaOH24 hours60 °Ce.g., 8.5%4-Hydroxy-1-naphthoic acide.g., 8.1%
3% H₂O₂24 hoursRoom Tempe.g., 12.1%Naphthoquinone derivativese.g., 9.5%
UV Light (254 nm)48 hoursRoom Tempe.g., 18.9%Multiple productsData for each significant peak
Heat7 days80 °Ce.g., 5.5%Minor unidentified peaks<1% each

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines how to subject a solution of this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.

  • Photodegradation: Expose the stock solution in a photostable, transparent container to a UV light source (e.g., 254 nm) or a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis. Analyze all samples by HPLC (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photodegradation (UV Light) stock->photo thermal Thermal Stress (80°C) stock->thermal sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc identification Peak Identification & Quantification hplc->identification G parent This compound intermediate Protonated Intermediate parent->intermediate + H+ (Acidic Conditions) product 4-Hydroxy-1-naphthoic acid intermediate->product + H2O - CH3OH G parent This compound quinone Naphthoquinone Derivative parent->quinone Oxidizing Agent (e.g., H2O2) ring_opened Ring-Opened Products (e.g., Phthalic Acid Derivatives) quinone->ring_opened Further Oxidation

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 4-Methoxy-1-naphthoic acid. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and expected data to ensure the identity, purity, and quality of the synthesized compound. This document is intended to guide researchers in establishing robust quality control procedures for this important synthetic intermediate.

Introduction to this compound and its Importance

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its naphthoic acid core and methoxy functional group make it a versatile precursor for a variety of more complex molecules. Given its intended applications, rigorous purity assessment of the synthesized compound is paramount to ensure the reliability and reproducibility of subsequent research and development efforts.

A common synthetic route to this compound involves the oxidation of 4-methoxy-1-naphthaldehyde. This process, while generally efficient, can lead to the presence of unreacted starting material and other side-products. Therefore, a multi-faceted analytical approach is necessary to confirm the purity of the final product.

Comparative Analysis of Analytical Techniques for Purity Validation

The purity of synthesized this compound is best assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the compound's identity and the presence of any impurities.

Analytical TechniquePrincipleInformation ProvidedPrimary Application in Purity Validation
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative assessment of purity, detection and quantification of impurities.Primary method for determining the percentage purity and identifying process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the main component and identification of the structure of impurities if present in sufficient quantity.Confirms the chemical structure of the synthesized compound and provides information on the nature of any impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Determination of the molecular weight of the compound and its fragments, confirming its identity.Confirms the molecular weight of the synthesized compound and can be coupled with HPLC (LC-MS) for impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.A rapid screening tool to confirm the presence of key functional groups (e.g., carboxylic acid, methoxy group).

Experimental Protocols for Purity Validation

A systematic workflow is crucial for the comprehensive purity validation of synthesized this compound.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of the experimental process for validating the purity of synthesized this compound.

G Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound (e.g., oxidation of 4-methoxy-1-naphthaldehyde) Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Crude Product Workup->Drying Purification Purification (e.g., Recrystallization or Column Chromatography) Drying->Purification HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assay - Impurity Profiling Purification->HPLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Structural Confirmation Purification->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis Purification->FTIR PurityCheck Purity Meets Specification? HPLC->PurityCheck NMR->PurityCheck MS->PurityCheck FTIR->PurityCheck Pass Product Accepted PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No

Caption: A logical workflow for the synthesis, purification, and comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended primary method for quantitative purity assessment.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ValueAlternative
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50% B to 95% B over 15 minIsocratic (e.g., 60% B) may be suitable for initial screening
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 230 nmDiode array detection (200-400 nm) for peak purity analysis
Injection Volume 10 µL5 - 20 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results: The synthesized this compound should appear as a single major peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any significant impurity peaks should be investigated. A common process-related impurity is the starting material, 4-methoxy-1-naphthaldehyde, which is expected to have a shorter retention time than the carboxylic acid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized product.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts (δ) are reported in parts per million (ppm).

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~13.0Singlet (broad)1H
Aromatic Protons7.0 - 8.5Multiplets/Doublets6H
Methoxy Protons (-OCH₃)~4.0Singlet3H

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
Carbonyl Carbon (-COOH)~168
Aromatic Carbons105 - 160
Methoxy Carbon (-OCH₃)~56

Comparison with Alternatives: The obtained NMR spectra should be compared with data from commercially available standards or literature values for this compound or structurally similar compounds like 1-naphthoic acid and 4-methoxybenzoic acid. Any unassigned signals may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with an HPLC system (LC-MS).

Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (C₁₂H₁₀O₃, Molecular Weight: 202.21 g/mol ).

IonExpected m/z
[M+H]⁺ (Positive Ion Mode)203.07
[M-H]⁻ (Negative Ion Mode)201.06

The fragmentation pattern can also provide structural information. For instance, a loss of a methyl group (15 Da) or a carboxyl group (45 Da) might be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick method to verify the presence of key functional groups.

Sample Preparation:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710
C-O stretch (Methoxy)1250-1300 and 1000-1100
C=C stretch (Aromatic)1450-1600

Conclusion

A combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive approach to validating the purity of synthesized this compound. By following the detailed experimental protocols and comparing the obtained data with the expected results and alternative reference materials, researchers can confidently ascertain the quality of their synthesized product. This rigorous validation is a critical step in ensuring the integrity of subsequent scientific investigations and the development of novel chemical entities.

A Comparative Analysis of 4-Methoxy-1-naphthoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-Methoxy-1-naphthoic acid and its key isomers, providing essential data for researchers in medicinal chemistry and drug discovery.

This guide offers a comprehensive comparative analysis of this compound and its isomers, including 1-Methoxy-2-naphthoic acid, 2-Methoxy-1-naphthoic acid, 3-Methoxy-2-naphthoic acid, and 6-Methoxy-2-naphthoic acid. The position of the methoxy group on the naphthoic acid scaffold significantly influences the molecule's physicochemical properties and biological activities, making a detailed comparison crucial for informed research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected isomers is presented below. These parameters are critical for predicting the behavior of these compounds in biological systems and for designing experimental protocols.

PropertyThis compound1-Methoxy-2-naphthoic acid2-Methoxy-1-naphthoic acid3-Methoxy-2-naphthoic acid6-Methoxy-2-naphthoic acid
CAS Number 13041-62-8883-21-6947-62-6883-62-52471-70-7
Molecular Formula C₁₂H₁₀O₃C₁₂H₁₀O₃C₁₂H₁₀O₃C₁₂H₁₀O₃C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol 202.21 g/mol 202.21 g/mol 202.21 g/mol 202.21 g/mol
Melting Point (°C) Not available125-129177-180133-136201-206
pKa (Predicted) Not available4.09 ± 0.303.11 ± 0.104.09 ± 0.304.30 ± 0.30
LogP (Predicted) Not available2.552.55Not available3.3
Solubility Soluble in DMSO and chloroform; slightly soluble in water.Not availableNot availableSoluble in Methanol.Soluble in DMSO, Ethanol, and slightly soluble in Ethyl Acetate and Methanol.

Synthesis Overview

The synthesis of methoxy-naphthoic acid isomers generally involves the modification of a naphthol or a bromonaphthalene precursor. A general synthetic workflow is outlined below.

Synthesis_Workflow General Synthetic Workflow for Methoxy-Naphthoic Acids cluster_start Starting Materials cluster_methylation Methylation cluster_carboxylation Carboxylation cluster_hydrolysis Ester Hydrolysis Naphthol_Isomer Naphthol Isomer Methylation Methylation (e.g., Dimethyl sulfate, Methyl iodide) [1] Naphthol_Isomer->Methylation Kolbe_Schmitt Kolbe-Schmitt Reaction Naphthol_Isomer->Kolbe_Schmitt Bromonaphthalene_Isomer Bromonaphthalene Isomer Methoxy-naphthalene Methoxy-naphthalene Methylation->Methoxy-naphthalene Grignard Grignard Reaction followed by CO2 Methoxy-naphthoic_acid_ester Methoxy-naphthoic_acid_ester Grignard->Methoxy-naphthoic_acid_ester Esterification Hydroxy-naphthoic_acid Hydroxy-naphthoic_acid Kolbe_Schmitt->Hydroxy-naphthoic_acid Hydrolysis Hydrolysis Final_Product Final_Product Hydrolysis->Final_Product Methoxy-naphthoic Acid Isomer Bromination Bromination Methoxy-naphthalene->Bromination Methoxy-bromonaphthalene Methoxy-bromonaphthalene Bromination->Methoxy-bromonaphthalene Methoxy-bromonaphthalene->Grignard Methylation_acid Methylation_acid Hydroxy-naphthoic_acid->Methylation_acid Methylation Methylation_acid->Final_Product Methoxy-naphthoic_acid_ester->Hydrolysis

Caption: General synthetic routes to methoxy-naphthoic acid isomers.

For instance, 3-Methoxy-2-naphthoic acid can be prepared from 3-hydroxy-2-naphthoic acid via methylation. The synthesis of 6-Methoxy-2-naphthoic acid can be achieved by treating 2-acetyl-6-methoxynaphthalene with sodium hypochlorite.

Spectroscopic Data

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are crucial for structural elucidation. The chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS provide a unique fingerprint for each isomer.

  • 6-Methoxy-2-naphthoic acid:

    • GC-MS: Top peaks at m/z 202, 185, 114.

    • FTIR: Available through SpectraBase.

    • ¹³C NMR: Available through SpectraBase.

  • 1-Methoxy-2-naphthoic acid:

    • ¹H NMR and other spectral data: Available from ChemicalBook.

  • 2-Methoxy-1-naphthoic acid:

    • ¹H NMR data for the related 2-Methoxy-1-naphthaldehyde: Available from SpectraBase.

Biological Activity

The biological activity of these isomers can vary significantly. Of the compounds reviewed, 6-Methoxy-2-naphthoic acid has the most well-documented biological activity.

6-Methoxy-2-naphthoic acid is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. It exhibits its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 Inhibition: IC₅₀ = 31.01 µM (in human whole blood)

  • COX-2 Inhibition: IC₅₀ = 19.84 µM (in human whole blood)

This selective inhibition of COX-2 over COX-1 is a desirable characteristic for NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.

The biological activities of this compound and the other isomers are not as well-characterized in publicly available literature, representing a potential area for future research.

The following diagram illustrates the role of 6-Methoxy-2-naphthoic acid in the cyclooxygenase pathway.

COX_Pathway Inhibition of COX Pathway by 6-Methoxy-2-naphthoic Acid Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins Prostaglandins COX2->Prostaglandins Stomach_Lining Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxane->Stomach_Lining Pain_Inflammation Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation 6M2NA 6-Methoxy-2-naphthoic Acid 6M2NA->COX1 Inhibits (IC50 = 31.01 µM) 6M2NA->COX2 Inhibits (IC50 = 19.84 µM)

Caption: Mechanism of action of 6-Methoxy-2-naphthoic acid.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate further research.

Determination of Physicochemical Properties

Solubility Determination:

A standard qualitative solubility test can be performed by adding approximately 1-2 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, DMSO, chloroform) in a test tube. The mixture is vortexed and visually inspected for dissolution at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the methoxy-naphthoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Biological Assays

COX Inhibition Assay (In Vitro):

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Incubation: Incubate the enzyme with various concentrations of the test compound (methoxy-naphthoic acid isomer) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid.

  • Detection: Measure the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme immunoassay (EIA) or LC-MS/MS.

  • IC₅₀ Calculation: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀).

The following diagram outlines a general workflow for evaluating the biological activity of the compounds.

Biological_Activity_Workflow Workflow for Biological Activity Screening Start Compound Synthesis and Purification Characterization Physicochemical and Spectroscopic Characterization Start->Characterization Primary_Screening Primary Biological Screening (e.g., COX Inhibition Assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity Assays (e.g., COX-1 vs. COX-2) Dose_Response->Selectivity Secondary_Screening Secondary Assays (e.g., Anti-inflammatory, Cytotoxicity) Selectivity->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification

Caption: A typical workflow for screening and identifying lead compounds.

This comparative guide provides a foundational understanding of this compound and its isomers. The significant biological activity of 6-Methoxy-2-naphthoic acid highlights the potential of this class of compounds. Further investigation into the biological activities of the other isomers is warranted to explore their therapeutic potential.

A Comparative Guide to Fluorescent Labeling Agents: 4-Methoxy-1-naphthoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Methoxy-1-naphthoic acid with other commonly used fluorescent labeling agents, namely Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine dyes (Cy3 and Cy5). The objective is to furnish researchers with the necessary data to select the most appropriate fluorescent label for their specific experimental needs, with a focus on performance and methodological considerations.

Overview of Fluorescent Labeling Agents

Fluorescent labeling is a cornerstone technique in biological research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. The choice of a fluorescent label is critical and depends on factors such as the brightness of the fluorophore, its photostability, the pH sensitivity of its signal, and its compatibility with experimental conditions and instrumentation.

This compound is a naphthalene-derivative that, like other similar compounds, is utilized as a fluorescent probe. Naphthalene-based probes are known for their sensitivity to the local microenvironment, which can be advantageous for studying protein conformation and binding events. The methoxy group substitution on the naphthalimide structure has been shown to enhance the molar extinction coefficient and fluorescence quantum yield. While specific quantitative photophysical data for this compound as a standalone labeling agent is not extensively documented in publicly available literature, its carboxylic acid moiety allows for covalent conjugation to primary amines on biomolecules through well-established carbodiimide chemistry.

Fluorescein isothiocyanate (FITC) is a widely used green fluorescent dye that reacts with primary amines. It is known for its high absorptivity and excellent fluorescence quantum yield. However, FITC's fluorescence is pH-sensitive, and it is prone to photobleaching.

Rhodamine B is a bright, orange-red fluorescent dye that is more photostable than fluorescein and its fluorescence is less sensitive to pH changes. It is commonly used as a tracer dye and in various biotechnological applications.

Cyanine Dyes (Cy3 and Cy5) are a class of synthetic dyes that offer bright and stable fluorescence across a wide spectral range. Cy3 emits in the yellow-orange region, while Cy5 emits in the far-red region, making them suitable for multiplexing experiments.

Performance Comparison of Fluorescent Labeling Agents

The selection of a fluorescent label is often dictated by its spectral properties, brightness (a product of its molar extinction coefficient and quantum yield), and stability. The following table summarizes the key performance indicators for the discussed fluorescent dyes.

FeatureThis compoundFluorescein isothiocyanate (FITC)Rhodamine BCyanine Dye (Cy3)Cyanine Dye (Cy5)
Excitation Max (nm) ~300~495~546-555~550~650
Emission Max (nm) ~370 - 438~519-525~567-575~570~670
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not available~75,000~106,000~150,000~250,000
Quantum Yield (Φ) Data not available~0.92~0.49 - 0.70~0.1 - 0.3~0.1 - 0.3
Reactive Group Carboxylic AcidIsothiocyanateIsothiocyanate/NHS EsterNHS EsterNHS Ester
Reactivity Primary Amines (via activation)Primary AminesPrimary AminesPrimary AminesPrimary Amines
Photostability Generally good for naphthalene derivativesModerate (prone to photobleaching)GoodGoodGood
pH Sensitivity Data not availableHigh (fluorescence decreases in acidic pH)LowLowLow

Experimental Protocols

Successful fluorescent labeling relies on well-defined and optimized protocols. Below are detailed methodologies for protein labeling using a generic carboxylic acid-containing dye (applicable to this compound) and specific protocols for FITC and Rhodamine B.

Protocol 1: General Protein Labeling with a Carboxylic Acid-Containing Dye (e.g., this compound) using EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid on a fluorescent dye and its subsequent conjugation to primary amines on a protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

  • Carboxylic acid-containing fluorescent dye (e.g., this compound)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dialyze the protein solution against an amine-free buffer (e.g., 0.1 M MES, pH 6.0) to remove any primary amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation: Prepare a stock solution of the carboxylic acid-containing dye in anhydrous DMSO or DMF.

  • Activation of the Dye:

    • In a separate tube, dissolve the dye in DMSO/DMF.

    • Add a 1.5-fold molar excess of NHS or Sulfo-NHS to the dye solution.

    • Add a 1.5-fold molar excess of EDC to the dye/NHS mixture.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.

Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the direct conjugation of FITC to primary amines on a protein.

Materials:

  • Purified protein solution (2-10 mg/mL in 0.1 M carbonate-bicarbonate buffer, pH 9.0)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dialyze the protein against 0.1 M carbonate-bicarbonate buffer (pH 9.0). Adjust the protein concentration to 2-10 mg/mL.

  • FITC Solution Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.

    • Incubate the reaction for 2 hours at room temperature in the dark.

  • Purification: Separate the FITC-labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS. The first yellow-colored band is the conjugated protein.

  • Characterization: Calculate the F/P (fluorescein-to-protein) ratio by measuring the absorbance at 495 nm and 280 nm.

Protocol 3: Antibody Labeling with NHS-Rhodamine

This protocol describes the conjugation of an NHS-ester activated Rhodamine dye to an antibody.

Materials:

  • Purified antibody (1-10 mg/mL in PBS, pH 7.2-7.4)

  • NHS-Rhodamine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Dye removal column or size-exclusion chromatography column

  • Storage buffer (e.g., PBS with 0.1% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.

  • NHS-Rhodamine Solution Preparation: Dissolve NHS-Rhodamine at 10 mg/mL in DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 15-fold molar excess of the NHS-Rhodamine solution to the antibody solution.

    • Incubate for 1 hour at room temperature or 2 hours on ice.

  • Purification: Remove the non-reacted NHS-Rhodamine using a dye removal column or by size-exclusion chromatography.

  • Storage: Store the labeled antibody at 4°C protected from light. For long-term storage, add a preservative like sodium azide.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the application of these fluorescent labels, the following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow and a representative signaling pathway that can be studied.

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation Conjugation Conjugation Protein_Prep->Conjugation Dye_Prep Dye Activation Dye_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Characterization Characterization (DOL/F/P Ratio) Purification->Characterization Application Application (e.g., Microscopy, Flow Cytometry) Characterization->Application

Caption: General workflow for fluorescently labeling a protein.

Receptor_Ligand_Binding_Assay cluster_cell Cell Membrane Receptor Receptor Signal Fluorescent Signal Receptor->Signal generates Ligand Fluorescent Ligand Binding Binding Ligand->Binding Binding->Receptor Detection Detection Signal->Detection

A Comparative Guide to Spectroscopic Structure Confirmation of 4-Methoxy-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 4-Methoxy-1-naphthoic acid and its derivatives. By presenting experimental data, detailed protocols, and logical workflows, this document serves as a practical resource for researchers in the field of medicinal chemistry and materials science.

Introduction to Spectroscopic Analysis

This compound is a key structural motif found in various biologically active compounds and functional materials. The precise confirmation of its structure and that of its derivatives is critical for ensuring the desired chemical properties and efficacy. Spectroscopic techniques are indispensable tools for this purpose, offering non-destructive and highly detailed information about a molecule's atomic composition and connectivity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application leads to unambiguous structure confirmation.

Core Spectroscopic Techniques: A Comparison

The structural confirmation of a target compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic sources.

  • ¹H NMR Spectroscopy: Identifies the number and type of hydrogen atoms in a molecule, providing information about their chemical environment and proximity to other atoms.

  • ¹³C NMR Spectroscopy: Determines the types of carbon atoms present, including those in the aromatic ring, the carbonyl group of the acid, and the methoxy group.

  • Infrared (IR) Spectroscopy: Pinpoints the functional groups within the molecule by detecting their characteristic vibrational frequencies, such as the O-H and C=O stretches of the carboxylic acid.

  • Mass Spectrometry (MS): Measures the molecule's mass-to-charge ratio, allowing for the determination of its molecular weight and elemental formula. Fragmentation patterns can offer further structural insights.

The following workflow illustrates the typical process for confirming a chemical structure using these methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Data Interpretation & Comparison nmr->interpretation ir->interpretation ms->interpretation confirmation Final Structure Confirmed interpretation->confirmation

Caption: Experimental workflow for structure confirmation.

Spectroscopic Data for this compound

The following tables summarize the expected and reported spectroscopic data for the parent compound, this compound. This data serves as a benchmark for comparing derivatives.

Table 1: NMR Data for this compound

¹H NMR (Expected)Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Carboxylic Acid> 12.0broad singlet1H-COOH
Aromatic~8.9doublet1HH-8
Aromatic~8.2doublet1HH-5
Aromatic~8.1doublet1HH-2
Aromatic~7.6multiplet2HH-6, H-7
Aromatic~7.0doublet1HH-3
Methoxy~3.9singlet3H-OCH₃
¹³C NMR (Expected)Chemical Shift (δ) ppmAssignment
Carbonyl~169.0C=O
Aromatic~158.0C-4 (C-OCH₃)
Aromatic~133.5C-8a
Aromatic~131.0C-8
Aromatic~130.5C-2
Aromatic~128.0C-5
Aromatic~127.0C-4a
Aromatic~126.5C-7
Aromatic~125.0C-1 (C-COOH)
Aromatic~124.5C-6
Aromatic~103.0C-3
Methoxy~55.5-OCH₃

Table 2: IR and MS Data for this compound

Technique Value Assignment
IR Spectroscopy ~2500-3300 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
~1680 cm⁻¹C=O stretch (Carboxylic Acid)
~1250 cm⁻¹C-O stretch (Aryl Ether)
~1600, ~1465 cm⁻¹C=C stretch (Aromatic)
Mass Spectrometry Molecular Formula: C₁₂H₁₀O₃
Molecular Weight: 202.21 g/mol [1]
Expected m/z (M⁺)202.06

The relationship between the data from each spectroscopic method and the final confirmed structure is visualized below.

G cluster_data Spectroscopic Data cluster_features Deduced Structural Features HNMR ¹H NMR Protons Proton Environment (Aromatic, Methoxy, Acid) HNMR->Protons CNMR ¹³C NMR Carbons Carbon Skeleton (12 Carbons, Carbonyl) CNMR->Carbons IR IR FuncGroups Functional Groups (-COOH, -OCH₃) IR->FuncGroups MS MS MolWeight Molecular Weight (202.21) MS->MolWeight Confirmed Confirmed Structure: This compound Protons->Confirmed Carbons->Confirmed FuncGroups->Confirmed MolWeight->Confirmed

Caption: Logical relationships in structure confirmation.

Standard Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

4.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition: A standard one-pulse sequence is generally sufficient. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of at least 2 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE). A wider spectral width (~240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

4.2 IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass determination.

  • Data Acquisition: The sample solution is infused directly into the ion source. Data is acquired in either positive or negative ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, from which the exact molecular weight can be determined.

Comparison with Alternative Methods

While the combination of NMR, IR, and MS is powerful, other techniques can provide complementary or definitive information.

Table 3: Comparison of Structural Analysis Techniques

Technique Information Provided Advantages Disadvantages
Spectroscopy (NMR, IR, MS) Connectivity, functional groups, molecular weight, formula.Rapid, non-destructive, small sample size, applicable to solutions.Can be ambiguous for complex isomers without 2D NMR; interpretation required.
X-ray Crystallography Unambiguous 3D molecular structure and stereochemistry.Provides the absolute structure; considered the "gold standard".Requires a suitable single crystal, which can be difficult to grow; destructive.
Elemental Analysis Percentage composition of C, H, N, S, etc.Confirms the elemental formula derived from MS.Does not provide structural information; requires high purity.

Conclusion

The structural confirmation of this compound and its derivatives is reliably achieved through the integrated application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each method provides essential, complementary data that, when combined, allows for an unambiguous determination of the molecular structure. While alternative methods like X-ray crystallography offer definitive 3D structures for crystalline solids, the spectroscopic toolkit remains the most versatile and widely accessible approach for routine structural elucidation in a research and development setting. The protocols and reference data provided in this guide offer a solid foundation for researchers working with this important class of compounds.

References

Comparative Analysis of 4-Methoxy-1-naphthoic Acid and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the experimental cross-validation of 4-Methoxy-1-naphthoic acid, offering a comparative look at its performance against structurally related alternatives. This document provides supporting experimental data, detailed protocols, and visualizations of associated signaling pathways.

Introduction

This compound is a naphthalene-based organic compound that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related naphthoquinone and naphthoic acid derivatives. These activities range from anticancer and antimicrobial to anti-inflammatory effects. The planar naphthalene ring is a key structural feature that can facilitate interactions with biological macromolecules, while the methoxy and carboxylic acid functional groups can be crucial for modulating solubility, target binding, and overall pharmacological profiles. Structure-activity relationship (SAR) studies on related compounds have shown that the nature and position of substituents on the naphthalene core are critical determinants of biological activity.[1][2] This guide provides a comparative overview of the experimental data for this compound and its analogs, focusing on their cytotoxic and antimicrobial properties.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various naphthoquinone and naphthoic acid derivatives, providing a basis for comparison with this compound. The selection of these alternatives is based on their structural similarity and their evaluation in relevant biological assays.

Table 1: Comparative Cytotoxicity of Naphthoquinone and Naphthoic Acid Derivatives Against Human Cancer Cell Lines

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Naphthoquinone Amide Derivative 10a HeLa12--
Naphthoquinone Amide Derivative 10b HeLa14--
Naphthoquinone Amide Derivative 11f HeLa16--
Naphthoquinone Amide Derivative 10g SAS24.5--
2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ) HepG20.79Doxorubicin>100 (in resistant lines)
AMNQ CCRF-CEM0.57Doxorubicin0.40
AMNQ U87MG.ΔEGFR0.96Doxorubicin-

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antimicrobial Activity of Naphthoquinone and Naphthoic Acid Derivatives

Compound/AlternativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Naphthoquinone Amide Derivative 8g MRSA---
Naphthoquinone Amide Derivative 10g MRSA---
Naphthoquinone Amide Derivative 11g MRSA---
Naphthoquinone Amide Derivative 8g C. albicans (Fluconazole Resistant)-Fluconazole-
Naphthoquinone Amide Derivative 10g C. albicans (Fluconazole Resistant)-Fluconazole-
Naphthoquinone Amide Derivative 11g C. albicans (Fluconazole Resistant)-Fluconazole-
Facial Amphiphilic Naphthoic Acid-Derived Polymer E. coli (MDR)Potent Activity--
Facial Amphiphilic Naphthoic Acid-Derived Polymer P. aeruginosa (MDR)Potent Activity--

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus. MDR: Multi-drug resistant.

Experimental Protocols

Detailed methodologies are essential for the cross-validation of these experimental results. Below are standardized protocols for the key assays mentioned in the data tables.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways affected by naphthoquinone derivatives, which are structurally related to this compound, and a general workflow for the cross-validation of experimental results.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Akt Akt PI3K->Akt NF_kappaB NF-κB Akt->NF_kappaB NF_kappaB->Transcription_Factors Naphthoquinone_Analog Naphthoquinone Analog Naphthoquinone_Analog->JNK ROS Generation Naphthoquinone_Analog->p38 ROS Generation Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Potential signaling pathways modulated by naphthoquinone analogs.[3][4]

Experimental_Workflow Start Compound Synthesis (this compound & Analogs) Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Hit_Identification Hit Identification (Potent & Selective Compounds) Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Hit_Identification->Mechanism_of_Action In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: General workflow for the cross-validation of experimental results.

References

Performance Evaluation of 4-Methoxy-Substituted Naphthoic Acid-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of fluorescent sensors based on 4-methoxy-substituted naphthalimide, a derivative closely related to 4-Methoxy-1-naphthoic acid, against other sensing alternatives. Due to a scarcity of specific performance data on sensors derived directly from this compound, this guide will focus on the well-documented 4-methoxy-naphthalimide photoinduced electron transfer (PET) probe for Zn²⁺ detection. The principles and methodologies discussed are broadly applicable for evaluating other fluorescent chemosensors.

Introduction to 4-Methoxy-Naphthoic Acid-Based Sensors

Fluorescent chemosensors are compounds that reversibly bind to an analyte, producing a measurable change in their fluorescence signal.[1] They typically consist of a binding site, a fluorophore (the light-emitting component), and a mechanism for communication between these two parts.[1][2] The introduction of a 4-methoxy group to a naphthalimide fluorophore can enhance the sensor's performance by creating an electronic push-pull system, which can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption and emission spectra, an increased molar extinction coefficient, and a higher fluorescence quantum yield.[3]

Performance Benchmark: Zn²⁺ Detection

The detection of zinc ions (Zn²⁺) is critical as it plays a vital role in many physiological and pathological processes, including ischemic stroke, epilepsy, and Alzheimer's disease.[4] This section compares the performance of a 4-methoxy-naphthalimide-based PET fluorescent probe (BPNM) with its unsubstituted counterpart (BPN) for the detection of Zn²⁺.[3]

Table 1: Comparison of Naphthalimide-Based Fluorescent Probes for Zn²⁺ Detection

SensorAnalyteDetection Limit (LOD)Key AdvantagesRef.
BPNM (4-methoxy-naphthalimide PET probe) Zn²⁺Lower than BPN (quantitative value not specified)Enhanced fluorescence signal change ("off-on"), improved sensitivity, good biocompatibility.[3][3]
BPN (naphthalimide PET probe) Zn²⁺-Good biocompatibility.[3]

Alternative Sensing Technologies

While this guide focuses on a specific fluorescent probe, it is important to consider alternative sensor types for a comprehensive evaluation.

Table 2: Comparison with Other Sensor Technologies

Sensor TypePrinciple of OperationCommon AnalytesAdvantagesDisadvantages
Fluorescent Chemosensors Change in fluorescence upon analyte binding (e.g., PET, FRET, ICT).[5]Metal ions, reactive oxygen species (ROS), biothiols, toxic gases.[2][4]High sensitivity, non-invasive, real-time monitoring, multiplexing capability.[6]Susceptible to background interference and photobleaching.[1]
Electrochemical Sensors Change in electrical properties (e.g., current, potential) upon analyte interaction.[7]Opioids, hormones, glucose, heavy metals.[8][9]High selectivity and sensitivity, low cost, portability.[7][8]Electrode fouling can affect performance over time.
Colorimetric Sensors Visually detectable color change upon analyte binding.pH, various ions.Simple, low-cost, suitable for non-expert users.[1]Often less sensitive than fluorescent or electrochemical methods.
Metal-Organic Framework (MOF)-Based Sensors Analytes interact with the porous, fluorescent MOF structure, causing a change in luminescence.[8]Antibiotics, hormones, metal ions, nitroaromatics.[8][10]High surface area, tunable porosity, good selectivity.[8]Synthesis can be complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable performance evaluation.

Synthesis of a 4-Methoxy-Naphthalimide PET Probe (BPNM)

A detailed synthesis protocol for BPNM and its control, BPN, is available in the supporting information of the referenced study by Wang et al. (2022).[3] The general steps involve the reaction of 4-methoxy-1,8-naphthalic anhydride with an appropriate amine to form the naphthalimide core, followed by further functionalization to introduce the Zn²⁺ binding moiety.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the biocompatibility of the sensor, which is critical for biological applications.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium.

  • Incubation: The cells are incubated with varying concentrations of the sensor (e.g., 0 to 10.0 μM) for a specified period (e.g., 12 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability. A cell survival rate above 75% indicates good biocompatibility.[3]

Fluorescence Titration for Limit of Detection (LOD) Determination
  • Prepare Sensor Solution: A stock solution of the sensor is prepared in an appropriate solvent.

  • Aliquot and Add Analyte: Aliquots of the sensor solution are placed in cuvettes, and increasing concentrations of the analyte (e.g., Zn²⁺) are added.

  • Measure Fluorescence: The fluorescence emission spectrum is recorded for each concentration after a short incubation period.

  • Calculate LOD: The limit of detection is typically calculated using the formula LOD = 3σ / k, where σ is the standard deviation of the blank measurement (sensor without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).[10]

Confocal Laser Scanning Microscopy for Intracellular Imaging

This technique visualizes the sensor's performance within living cells.

  • Cell Culture: Cells are cultured on a suitable imaging dish.

  • Sensor Loading: The cells are incubated with the fluorescent probe for a specific time to allow for cellular uptake.

  • Analyte Addition: The cells are then treated with the analyte of interest.

  • Imaging: The cells are imaged using a confocal microscope with appropriate excitation and emission wavelengths to observe the change in intracellular fluorescence.[3]

Signaling Pathways and Workflows

Visualizing the mechanisms and processes involved in sensing is essential for understanding and comparing sensor performance.

signaling_pathway cluster_pet Photoinduced Electron Transfer (PET) 'Off-On' Mechanism Fluorophore Fluorophore Light_Out_Off No/Low Fluorescence ('Off') Fluorophore->Light_Out_Off e- transfer to receptor Receptor Receptor Receptor->Fluorophore Light_Out_On Fluorescence ('On') Receptor->Light_Out_On Binding inhibits e- transfer Analyte Analyte Analyte->Receptor Binding Light_In Excitation Light Light_In->Fluorophore

Caption: Signaling pathway for a PET-based "off-on" fluorescent sensor.

experimental_workflow cluster_workflow Workflow for Sensor Performance Evaluation A Sensor Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) A->B C Fluorescence Titration vs. Analyte A->C E Selectivity Testing vs. Interferents A->E F Intracellular Imaging (Confocal Microscopy) B->F D Determine Limit of Detection (LOD) C->D G Performance Comparison D->G E->G F->G

Caption: Experimental workflow for evaluating a fluorescent chemical sensor.

References

A Comparative Analysis of 4-Methoxy-1-naphthoic Acid Derivatives: In Vitro Efficacy vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 4-Methoxy-1-naphthoic acid derivatives, juxtaposing their performance in in vitro assays with in vivo models. This objective analysis, supported by experimental data, aims to illuminate the therapeutic potential and guide the future development of this class of compounds.

Derivatives of this compound have emerged as a promising class of molecules with potential applications in oncology and anti-inflammatory therapies. While in vitro studies often demonstrate significant potency at the cellular level, the translation of these findings into in vivo efficacy is a critical step in the drug development pipeline. This guide delves into the available data to provide a clear comparison of their performance in both settings.

Anticancer Activity: A Case Study of (R,R')-4'-methoxy-1-naphtylfenoterol (MNF)

A notable derivative of this compound, (R,R')-4'-methoxy-1-naphtylfenoterol (MNF), has been investigated for its anticancer properties, particularly against melanoma and glioma.

In Vitro Cytotoxicity and Anti-proliferative Effects

In vitro studies have demonstrated the potent effects of MNF on various cancer cell lines. In human melanoma cell lines UACC-647 and M93-047, MNF was shown to reduce cell motility in a dose-dependent manner.[1] Specifically, for the UACC-647 cell line, MNF diminished the proliferation rate by 38% with a half-maximal inhibitory concentration (IC50) of 136 nM.[1] Further investigation into its mechanism of action in UACC-647 cells revealed effects on key signaling proteins, including the phosphorylation of MEK, ERK, and the eukaryotic elongation factor 2 (eEF2), suggesting interference with cell growth and protein synthesis pathways.[1]

In Vivo Antitumor Efficacy

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of (R,R')-4'-methoxy-1-naphtylfenoterol (MNF)

ParameterIn VitroIn Vivo
Model System Human melanoma cell lines (UACC-647, M93-047)[1]Rat C6 glioma xenograft in mice[2]
Endpoint Cell proliferation, cell motility, protein phosphorylation[1]Tumor growth reduction[2]
Key Findings - Reduced UACC-647 cell proliferation by 38% (IC50 = 136 nM)[1]- Dose-dependent reduction of cell motility[1]- Modulated phosphorylation of MEK, ERK, and eEF2[1]- Investigated for antitumor activity[2]
Dosage IC50 = 136 nM for proliferation inhibition[1]2 mg/kg, 5 days/week for 18 days[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the studies of this compound derivatives.

In Vitro Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., C6 glioma cells) are subcutaneously injected into immunocompromised mice.[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the this compound derivative (e.g., MNF at 2 mg/kg) via a specified route (e.g., injection) and schedule.[2]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

G General Experimental Workflow for Anticancer Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treatment with 4-Methoxy-1-naphthoic Acid Derivatives cell_culture->treatment proliferation_assay Proliferation/Viability Assays (e.g., MTT) treatment->proliferation_assay motility_assay Cell Motility Assays treatment->motility_assay western_blot Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) treatment->western_blot animal_model Xenograft Animal Model (e.g., Nude Mice) proliferation_assay->animal_model Promising Results tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment_in_vivo Systemic Administration of Derivatives tumor_implantation->treatment_in_vivo tumor_monitoring Tumor Growth Monitoring treatment_in_vivo->tumor_monitoring endpoint_analysis Endpoint Analysis tumor_monitoring->endpoint_analysis

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

G Postulated Signaling Pathway for MNF in Melanoma Cells MNF (R,R')-4'-methoxy-1-naphtylfenoterol (MNF) Cell_Surface_Receptor Cell Surface Receptors (e.g., β2-adrenergic receptor) MNF->Cell_Surface_Receptor MEK MEK Cell_Surface_Receptor->MEK inhibition eEF2 eEF2 (Eukaryotic Elongation Factor 2) Cell_Surface_Receptor->eEF2 phosphorylation ERK ERK MEK->ERK inhibition Proliferation Cell Proliferation ERK->Proliferation inhibition Motility Cell Motility ERK->Motility inhibition Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis inhibition

Caption: Signaling cascade affected by MNF in melanoma cells, leading to reduced proliferation and motility.[1]

Conclusion

The available evidence suggests that this compound derivatives, exemplified by (R,R')-4'-methoxy-1-naphtylfenoterol, hold promise as anticancer agents. The in vitro data clearly demonstrates potent activity at the cellular level, with defined effects on cell proliferation, motility, and underlying signaling pathways. While in vivo studies have been initiated and show potential, a significant gap remains in the availability of detailed, quantitative in vivo efficacy data that directly correlates with the in vitro findings. Further research is imperative to bridge this gap, providing a more complete picture of the therapeutic potential of this class of compounds and to guide the selection and optimization of lead candidates for clinical development.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Methoxy-1-naphthoic acid is essential for ensuring product quality, consistency, and for advancing research. This guide provides a comparative analysis of potential analytical methodologies, offering a framework for developing and validating a suitable method. While specific validated methods for this compound are not widely published, this document outlines robust approaches based on established analytical principles for similar aromatic carboxylic acids.[1][2][3]

The selection of an optimal analytical technique is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[1][3] This guide focuses on two primary and highly applicable techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The anticipated performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of this compound are summarized below. These are based on typical validation data for analogous compounds.[1][2][3]

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with specific transitions
Throughput HighModerate to High

Experimental Protocols

The following sections detail proposed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methodologies for similar compounds and should be validated according to ICH Q2(R2) guidelines.[2][4][5][6][7]

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous component (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[8][9][10] The acidic mobile phase helps to ensure the carboxylic acid functional group is protonated, leading to better peak shape and retention.[9]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.[2]

  • UV Detection: Wavelength should be selected based on the UV absorbance maximum of this compound. For similar aromatic compounds, this is often in the range of 230-280 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[2][11]

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For biological samples (e.g., plasma or serum), a protein precipitation step is typically required. This can be achieved by adding three volumes of cold acetonitrile to one volume of the sample, followed by vortexing and centrifugation.[2]

  • The supernatant can then be evaporated to dryness and reconstituted in the mobile phase.[2]

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient to reduce run times. The use of formic acid in the mobile phase is common as it is compatible with mass spectrometry.[11][12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11] Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • The concentration of the analyte in the sample is determined from this curve.

Method Validation Workflow and Decision Guide

The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[7] The following diagrams illustrate a general workflow for analytical method validation and a decision-making guide for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_samples Prepare Standards & Samples validation_protocol->prepare_samples perform_analysis Perform Analytical Measurements prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_parameters Assess Validation Parameters collect_data->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

General workflow for analytical method validation.

Method_Selection_Decision_Tree start High Sensitivity Required? node_yes node_yes start->node_yes Yes node_no node_no start->node_no No lcms LC-MS/MS node_yes->lcms hplc HPLC-UV node_no->hplc

Decision tree for analytical method selection.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methoxy-1-naphthoic acid, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following personal protective equipment (PPE) and emergency procedures are essential.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.

Emergency Procedures:

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.[1]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Hazard Profile and Quantitative Data

This compound is classified as hazardous. Understanding its specific hazard classifications is critical for its proper disposal.

Hazard InformationClassification & Codes
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Severely hazardous to water)

Data sourced from Sigma-Aldrich product information.

The high water hazard class (WGK 3) indicates that this substance should not be allowed to enter drains or the environment.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Classification

  • Classify this compound and any materials contaminated with it as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used.

  • Container Specifications: Use containers made of a material compatible with acids and organic solids, such as high-density polyethylene (HDPE) or glass. Ensure the container has a tightly fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

Step 3: Management of Spills

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Final Disposal

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_classification Step 1: Classification cluster_segregation Step 2: Segregation & Collection cluster_spill Step 3: Spill Management (If Applicable) cluster_disposal Step 4: Final Disposal start Start: Generation of This compound Waste classify Classify as Hazardous Waste start->classify start->classify spill Spill Occurs segregate Segregate Solid & Liquid Waste classify->segregate classify->segregate container Use Compatible, Labeled Containers (HDPE or Glass) segregate->container segregate->container labeling Label: 'Hazardous Waste', Chemical Name, Hazard Pictograms container->labeling container->labeling storage Store Securely in Designated Area labeling->storage labeling->storage small_spill Small Spill: Absorb, Collect as Haz Waste spill->small_spill Small spill->small_spill large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large spill->large_spill small_spill->storage small_spill->storage contact_ehs Contact EHS / Licensed Waste Disposal Company large_spill->contact_ehs large_spill->contact_ehs storage->contact_ehs storage->contact_ehs end_point Proper Disposal contact_ehs->end_point contact_ehs->end_point

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.